Product packaging for Beclomethasone 17-Propionate-d5(Cat. No.:)

Beclomethasone 17-Propionate-d5

Numéro de catalogue: B1151787
Poids moléculaire: 470.0 g/mol
Clé InChI: OHYGPBKGZGRQKT-BFHSNLKKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Beclomethasone 17-Propionate-d5, also known as this compound, is a useful research compound. Its molecular formula is C25H33ClO6 and its molecular weight is 470.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33ClO6 B1151787 Beclomethasone 17-Propionate-d5

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C25H33ClO6

Poids moléculaire

470.0 g/mol

Nom IUPAC

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,3-pentadeuteriopropanoate

InChI

InChI=1S/C25H33ClO6/c1-5-21(31)32-25(20(30)13-27)14(2)10-18-17-7-6-15-11-16(28)8-9-22(15,3)24(17,26)19(29)12-23(18,25)4/h8-9,11,14,17-19,27,29H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,19-,22-,23-,24-,25-/m0/s1/i1D3,5D2

Clé InChI

OHYGPBKGZGRQKT-BFHSNLKKSA-N

Synonymes

(11β,16β)-9-Chloro-11,21-dihydroxy-16-methyl-17-(1-oxopropoxy-d5)-pregna-1,4-diene-3,20-dione;  Beclomethasone 17-Monopropionate-d5

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Beclomethasone 17-Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone (B1667900) 17-propionate (B17P) is a potent synthetic glucocorticoid and the primary active metabolite of the prodrug beclomethasone dipropionate (BDP).[1][2][3] BDP itself has a weak affinity for the glucocorticoid receptor (GR) and requires hydrolysis by esterase enzymes, predominantly in the lungs, to be converted to the highly active B17P.[1][4][5] This activation step is crucial for its therapeutic effects.[4] Beclomethasone 17-propionate-d5 is a deuterated form of B17P used as an internal standard in analytical and bioanalytical assays for accurate quantification.[6][7] Its mechanism of action is identical to that of the unlabeled compound. This guide provides a detailed overview of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of Beclomethasone 17-propionate.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

The primary mechanism of action of Beclomethasone 17-propionate is its function as a potent agonist of the glucocorticoid receptor (GR).[2][8] The binding affinity of B17P for the human glucocorticoid receptor is significantly higher than that of its parent compound, BDP, and other related corticosteroids.[1][4][9]

Glucocorticoid Receptor Binding Affinity

The anti-inflammatory potency of corticosteroids is closely related to their binding affinity for the GR. B17P exhibits a high binding affinity, which is a key determinant of its efficacy.

CompoundRelative Receptor Binding Affinity (RRA) vs. Dexamethasone (RRA=100)Reference
Beclomethasone Dipropionate (BDP)53[9]
Beclomethasone 17-Propionate (B17P) 1345 [9]
Beclomethasone76[9]
Fluticasone Propionate1800[9]
Mometasone Furoate2300[9]
BudesonideNot specified in provided results
Ciclesonide (active metabolite)1200[9]

Table 1: Relative glucocorticoid receptor binding affinities of various corticosteroids.

Downstream Signaling Pathways

Upon binding to B17P, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus. In the nucleus, the B17P-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.[10][11]

Transactivation

Transactivation involves the B17P-GR complex binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes.[12] Key genes upregulated by this mechanism include:

  • FK51 binding protein 5 (FKBP51): Involved in the negative feedback regulation of the GR.[12]

  • Glucocorticoid-induced leucine (B10760876) zipper (GILZ): A protein with broad anti-inflammatory and immunomodulatory effects.[12]

Transrepression

Transrepression is considered the major mechanism for the anti-inflammatory effects of glucocorticoids. It involves the B17P-GR complex interfering with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[11][13] This interference does not involve direct binding of the GR to DNA but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory genes.[13] This leads to the decreased production of a wide range of inflammatory mediators, including:

  • Cytokines: Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Chemokine (C-X-C motif) ligand 8 (CXCL8).[8][14]

  • Inflammatory Enzymes: Inducible nitric oxide synthase (iNOS).[15]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17P Beclomethasone 17-Propionate GR_HSP Inactive GR-HSP Complex B17P->GR_HSP Binds B17P_GR Active B17P-GR Complex GR Glucocorticoid Receptor (GR) HSP Heat Shock Proteins GR_HSP->HSP HSP Dissociation B17P_GR_N B17P-GR Complex B17P_GR->B17P_GR_N Nuclear Translocation GRE Glucocorticoid Response Element (GRE) B17P_GR_N->GRE Binds (Transactivation) NFkB_AP1 NF-κB / AP-1 B17P_GR_N->NFkB_AP1 Inhibits (Transrepression) Repression Repression AntiInflammatory Anti-inflammatory Genes (e.g., GILZ, FKBP51) GRE->AntiInflammatory Upregulation Activation Activation ProInflammatory Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_AP1->ProInflammatory Activates cluster_isolation Cell Isolation cluster_culture Cell Culture and Treatment cluster_analysis Analysis LungTissue Lung Tissue (from COPD patients) Macrophages Purified Lung Macrophages LungTissue->Macrophages Purification Culture Culture Macrophages Macrophages->Culture LPS LPS Stimulation Culture->LPS Add TreatedCells Treated Macrophages B17P Beclomethasone 17-Propionate (various concentrations) B17P->TreatedCells Add Supernatant Collect Supernatant TreatedCells->Supernatant ELISA ELISA for Cytokines (TNFα, IL-6, CXCL8) Supernatant->ELISA IC50 Calculate IC50 ELISA->IC50

References

A Technical Guide to the Synthesis and Purification of Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Beclomethasone (B1667900) 17-Propionate-d5, a deuterated analog of the active metabolite of the corticosteroid beclomethasone dipropionate. This isotopically labeled compound is a critical tool in pharmacokinetic and metabolism studies, serving as an internal standard for quantitative analysis by mass spectrometry. While specific proprietary synthesis methods are not publicly disclosed, this document outlines a chemically sound and logical approach to its preparation and purification based on established principles of steroid chemistry and isotopic labeling.

Introduction to Beclomethasone 17-Propionate-d5

Beclomethasone dipropionate is a widely used synthetic glucocorticoid for the treatment of asthma and other inflammatory conditions.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclomethasone 17-monopropionate (17-BMP).[2] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor (GR) compared to the parent drug, mediating the anti-inflammatory response.[3][4] this compound is a stable isotope-labeled version of 17-BMP, where the five hydrogen atoms on the propionyl group are replaced with deuterium (B1214612). This mass shift allows for its use as an ideal internal standard in bioanalytical studies.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through the selective esterification of a suitable beclomethasone precursor at the 17-hydroxyl position using a deuterated propionylating agent. A plausible precursor is Beclomethasone 21-acetate 17-hydoxy, which protects the more reactive 21-hydroxyl group, directing the deuterated propionylation to the 17-position.

Key Reagents and Precursors
Reagent/PrecursorFormulaMolecular WeightKey Role
Beclomethasone 21-acetate 17-hydroxyC₂₄H₃₁ClO₆454.95 g/mol Starting material with a protected 21-hydroxyl group.
Propionic-d5 Anhydride (B1165640)(C₃D₅)₂O140.20 g/mol Deuterated propionylating agent.[5]
Pyridine (B92270)C₅H₅N79.10 g/mol Base catalyst.
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93 g/mol Anhydrous solvent.
Sodium Bicarbonate (aq.)NaHCO₃84.01 g/mol Quenching agent.
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol Drying agent.
Experimental Protocol: Synthesis
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Beclomethasone 21-acetate 17-hydroxy in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add pyridine as a base catalyst. Cool the reaction mixture to 0°C in an ice bath.

  • Deuterated Propionylation: Slowly add a stoichiometric equivalent of Propionic-d5 Anhydride to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture again to 0°C and slowly add a saturated aqueous solution of sodium bicarbonate to quench the excess anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, Beclomethasone 21-acetate 17-Propionate-d5.

  • Deprotection of the 21-hydroxyl group: The acetate (B1210297) group at the 21-position can be selectively removed by mild basic hydrolysis (e.g., using potassium carbonate in methanol) to yield the final product, this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. High-performance liquid chromatography (HPLC) is the method of choice for achieving the high purity required for an analytical standard.

Purification Protocol
  • Column Selection: A reversed-phase C18 column is typically suitable for the separation of steroids.

  • Mobile Phase: A gradient elution system of acetonitrile (B52724) and water is commonly used. The exact gradient profile should be optimized to achieve the best separation.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol (B129727) or acetonitrile, and filter it through a 0.22 µm syringe filter before injection.

  • Fraction Collection: Collect the fractions corresponding to the main product peak, identified by its retention time and confirmed by mass spectrometry.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure. The final product should be a white to off-white solid.

  • Final Characterization: The purity of the final product should be assessed by HPLC, and its identity confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the incorporation and position of the deuterium atoms.

Illustrative Purification Data
ParameterValue
Chromatographic Purity (HPLC) >98%
Isotopic Purity (Mass Spec.) >98% d5
Identity Confirmation Consistent with the expected mass and NMR spectra.

Visualizing the Workflow and Mechanism of Action

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Precursor Beclomethasone 21-acetate 17-hydroxy Start->Precursor 1 Reaction Deuterated Propionylation (Propionic-d5 Anhydride, Pyridine, DCM) Precursor->Reaction 2 Quenching Quenching (aq. NaHCO3) Reaction->Quenching 3 Extraction Work-up & Extraction Quenching->Extraction 4 Deprotection 21-Acetate Deprotection Extraction->Deprotection 5 Crude_Product Crude Beclomethasone 17-Propionate-d5 Deprotection->Crude_Product 6 HPLC Reversed-Phase HPLC Crude_Product->HPLC 7 Fraction_Collection Fraction Collection HPLC->Fraction_Collection 8 Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal 9 Final_Product Pure Beclomethasone 17-Propionate-d5 Solvent_Removal->Final_Product 10

Caption: Proposed workflow for the synthesis and purification of this compound.

Glucocorticoid Receptor Signaling Pathway

Beclomethasone 17-propionate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[6] This interaction initiates a signaling cascade that ultimately leads to the modulation of gene expression.

GR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Beclomethasone 17-Propionate GR_complex GR-HSP90 Complex BMP->GR_complex Binding Activated_GR Activated GR GR_complex->Activated_GR HSP90 Dissociation GR_dimer GR Dimer Activated_GR->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Gene_Transcription Modulation of Gene Transcription GRE->Gene_Transcription Anti_inflammatory Anti-inflammatory Proteins (e.g., Annexin A1) Gene_Transcription->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Cytokines & Chemokines (e.g., IL-1, TNF-α) Gene_Transcription->Pro_inflammatory Downregulation

Caption: Simplified glucocorticoid receptor signaling pathway for Beclomethasone 17-Propionate.

Conclusion

The synthesis and purification of this compound, while not extensively detailed in public literature, can be effectively achieved through a strategic chemical approach. This involves the selective deuterated propionylation of a protected beclomethasone precursor, followed by rigorous purification using chromatographic techniques. The resulting high-purity, isotopically labeled compound is an invaluable tool for advancing our understanding of the pharmacokinetics and metabolism of beclomethasone, ultimately aiding in the development of safer and more effective respiratory therapies.

References

A Technical Guide to the Role of Beclomethasone 17-Propionate-d5 in Pharmacokinetic Studies of Beclomethasone Dipropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Beclomethasone (B1667900) 17-Propionate-d5 in the pharmacokinetic analysis of Beclomethasone Dipropionate (BDP) and its primary active metabolite, Beclomethasone 17-Monopropionate (17-BMP). Due to its structural similarity and mass difference, the deuterated form, Beclomethasone 17-Propionate-d5, serves as an ideal internal standard for bioanalytical methods, ensuring accurate and precise quantification in complex biological matrices.

Introduction to Beclomethasone Pharmacokinetics

Beclomethasone Dipropionate is a potent synthetic glucocorticoid pro-drug administered via inhalation, intranasal, or topical routes to manage inflammatory conditions such as asthma and allergic rhinitis.[1][2] Upon administration, BDP undergoes rapid and extensive metabolism by esterase enzymes, primarily in the lungs, to its pharmacologically active metabolite, Beclomethasone 17-Monopropionate (17-BMP).[2][3][4] 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent drug, making it the principal mediator of therapeutic effect.[3][5] Understanding the pharmacokinetic profiles of both BDP and 17-BMP is crucial for optimizing drug delivery and minimizing systemic side effects.

Role of this compound

In pharmacokinetic studies, accurate quantification of drug and metabolite concentrations in biological fluids is paramount. Stable isotope-labeled compounds, such as this compound, are the gold standard for use as internal standards in mass spectrometry-based bioanalytical methods.[6][7][8] By introducing a known quantity of the deuterated standard into the sample, variations during sample preparation and analysis, such as extraction efficiency and matrix effects, can be normalized. This ensures the reliability and reproducibility of the obtained pharmacokinetic data. While deuterated analogs like BDP-d10 are also used, this compound is specifically employed for the precise measurement of the active 17-BMP metabolite.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Beclomethasone Dipropionate and its active metabolite, Beclomethasone 17-Monopropionate, following various routes of administration in humans.

Table 1: Pharmacokinetic Parameters of Beclomethasone Dipropionate (BDP) in Healthy Adults

ParameterIntravenous (1000 µg)Inhaled (1000 µg)
Cmax (pg/mL) -35356[2]
Tmax (h) -0.2[2]
AUC (pg·h/mL) -6660[2]
Half-life (t½) (h) 0.5[9][10]-
Clearance (CL) (L/h) 150[9][10]-
Volume of Distribution (Vss) (L) 20[9][10]-
Absolute Bioavailability (%) 1002[9]

Table 2: Pharmacokinetic Parameters of Beclomethasone 17-Monopropionate (17-BMP) in Healthy Adults

ParameterIntravenous (from BDP)Oral (from BDP)Intranasal (from BDP)Inhaled (from BDP)
Cmax (pg/mL) --262.7 (320 µg dose)[11]1343.7 (320 µg dose)[11]
Tmax (h) ---0.7[2]
AUC (pg·h/mL) --1139.7 (320 µg dose)[11]4140.3 (320 µg dose)[11]
Half-life (t½) (h) 2.7[9][10]8.8[2]5.7[2]~2.8 - 4[12][13]
Clearance (CL) (L/h) 120[9][10]---
Volume of Distribution (Vss) (L) 424[9][10]---
Absolute Bioavailability (%) 100 (assumed complete conversion)[9]41[9]44[9]62[9]

Experimental Protocols

The following is a representative experimental protocol for the simultaneous quantification of BDP and 17-BMP in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a deuterated internal standard.

4.1. Sample Preparation (Solid-Phase Extraction)

  • To a 450 µL aliquot of human plasma, add 50 µL of the internal standard working solution (containing this compound and/or BDP-d10).[1]

  • Add 400 µL of a suitable buffer.[1]

  • Load the sample onto a pre-conditioned reversed-phase Solid-Phase Extraction (SPE) cartridge.[1]

  • Wash the cartridge with water and then with an acetonitrile (B52724)/water mixture to remove interferences.[1]

  • Elute the analytes with 100% acetonitrile.[1]

  • Dilute the eluent with water (1:1 v/v) before injection into the LC-MS/MS system.[1]

4.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18).[14]

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water or methanol (B129727) and water.[14][15]

  • Flow Rate: 0.7 - 1.0 mL/min.[1][15]

  • Column Temperature: Maintained at a controlled temperature (e.g., 27°C or 50°C).[14]

4.3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[16]

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for BDP, 17-BMP, and the deuterated internal standard.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and determine the concentration of the analytes in the unknown samples.

Visualizations

5.1. Metabolic Pathway of Beclomethasone Dipropionate

BDP_Metabolism BDP Beclomethasone Dipropionate (BDP) BMP17 Beclomethasone 17-Monopropionate (17-BMP) (Active Metabolite) BDP->BMP17 Esterases / CYP3A BMP21 Beclomethasone 21-Monopropionate (21-BMP) (Inactive) BDP->BMP21 Esterases BOH Beclomethasone (BOH) BMP17->BOH Esterases

Caption: Metabolic conversion of BDP to its primary active and inactive metabolites.

5.2. Bioanalytical Workflow for Pharmacokinetic Studies

PK_Workflow Blood_Sampling Blood Sampling from Study Subjects Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation IS_Spiking Spiking with Internal Standard (this compound) Plasma_Separation->IS_Spiking Extraction Solid-Phase or Liquid-Liquid Extraction IS_Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing PK_Modeling Pharmacokinetic Modeling & Analysis Data_Processing->PK_Modeling Report Generation of PK Parameters (Cmax, AUC, t½, etc.) PK_Modeling->Report

Caption: A typical workflow for a pharmacokinetic study using LC-MS/MS.

Conclusion

The use of this compound as an internal standard is integral to the robust and accurate bioanalysis of Beclomethasone Dipropionate and its active metabolite, 17-BMP. This technical guide has summarized the key pharmacokinetic data and provided a detailed experimental framework for researchers in the field. The methodologies and data presented herein serve as a valuable resource for the design and execution of future pharmacokinetic and bioequivalence studies of beclomethasone-containing drug products.

References

A Technical Guide to the Application of Beclomethasone 17-Propionate-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core applications of Beclomethasone (B1667900) 17-Propionate-d5 as an internal standard in mass spectrometry-based bioanalysis. This document provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use in quantitative analysis, and a summary of relevant performance data.

Introduction

Beclomethasone 17-Propionate, an active metabolite of the corticosteroid beclomethasone dipropionate, is a potent anti-inflammatory agent. In pharmacokinetic and drug metabolism studies, accurate quantification of this analyte in complex biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as Beclomethasone 17-Propionate-d5, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The deuterated analog closely mimics the physicochemical properties and ionization behavior of the unlabeled analyte, thereby compensating for variations in sample preparation, chromatography, and instrument response. This ensures high accuracy, precision, and robustness of the analytical method.

Chemical Properties:

PropertyValue
Chemical Name (8S,9R,10S,11S,13S,14S,16S,17R)-9-Chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl propanoate-d5
Molecular Formula C₂₅H₂₈D₅ClO₆
Molecular Weight 470.01 g/mol
Appearance Off-White to Pale Yellow Solid
Storage -20°C

Experimental Protocols

Sample Preparation from Human Plasma

A solid-phase extraction (SPE) method is recommended for the extraction of Beclomethasone 17-Propionate from human plasma.

Materials:

Protocol:

  • To a 450 µL aliquot of human plasma, add 50 µL of the this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 400 µL of a suitable buffer (e.g., 2 mM ammonium trifluoroacetate in water) and vortex again.

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Wash the cartridge with 1 mL of acetonitrile/water (50:50, v/v).

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps plasma 450 µL Human Plasma mix1 Vortex plasma->mix1 is 50 µL IS (d5) is->mix1 buffer 400 µL Buffer mix2 Vortex buffer->mix2 mix1->mix2 load Load Sample mix2->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with ACN/Water wash1->wash2 dry Dry Cartridge wash2->dry elute Elute with Acetonitrile dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Fig. 1: Workflow for sample preparation and SPE.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 column (e.g., 50 x 2.1 mm, 3.0 µm)
Mobile Phase A 2 mM Ammonium Trifluoroacetate in Water
Mobile Phase B Acetonitrile
Gradient Refer to the gradient table below
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Gradient Elution Program:

Time (min)% Mobile Phase B
0.030
1.030
3.090
4.090
4.130
5.030

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 400°C
Nebulizer Gas Nitrogen
Drying Gas Nitrogen
Collision Gas Argon
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Beclomethasone 17-Propionate465.2391.210015
Beclomethasone 17-Propionate465.2373.210025
This compound (IS) 470.2 391.2 100 15
This compound (IS) 470.2 373.2 100 25

Note: The MRM transitions for this compound are predicted based on the fragmentation of the unlabeled compound. The precursor ion is shifted by +5 Da due to the five deuterium (B1214612) atoms. The product ions are expected to be the same as the unlabeled compound as the deuterium atoms are on the propionate (B1217596) group which is lost during fragmentation.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Reconstituted_Sample Reconstituted Sample HPLC_Column C18 Column Reconstituted_Sample->HPLC_Column ESI_Source ESI Source (Positive Ionization) HPLC_Column->ESI_Source Eluent Quadrupole_1 Q1: Precursor Ion Selection ESI_Source->Quadrupole_1 Quadrupole_2 Q2: Collision Cell (CID) Quadrupole_1->Quadrupole_2 Quadrupole_3 Q3: Product Ion Selection Quadrupole_2->Quadrupole_3 Detector Detector Quadrupole_3->Detector Data_Acquisition Data Acquisition (MRM Mode) Detector->Data_Acquisition Signal

Fig. 2: LC-MS/MS analytical workflow.

Quantitative Data and Method Performance

The following table summarizes the performance characteristics of a typical LC-MS/MS method for the quantification of Beclomethasone 17-Propionate using its deuterated internal standard.[1][2]

ParameterResult
Linearity Range 0.05 - 5 ng/mL
Lower Limit of Quantification (LLOQ) 0.05 ng/mL
Intra-day Precision (%CV) ≤ 15%
Inter-day Precision (%CV) ≤ 15%
Accuracy (% Bias) Within ±15%
Recovery > 85%

Signaling Pathway Context: Glucocorticoid Receptor Activation

Beclomethasone 17-Propionate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the simplified signaling pathway.

G cluster_cell Cell cluster_nucleus Nucleus B17P Beclomethasone 17-Propionate GR_complex GR-Hsp90 Complex B17P->GR_complex Binds GR_active Activated GR GR_complex->GR_active Conformational Change GR_dimer GR Dimer GR_active->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binds Gene_Transcription Gene Transcription GRE->Gene_Transcription Modulates Anti_inflammatory_Proteins Anti_inflammatory_Proteins Gene_Transcription->Anti_inflammatory_Proteins Upregulation Pro_inflammatory_Proteins Pro_inflammatory_Proteins Gene_Transcription->Pro_inflammatory_Proteins Downregulation

Fig. 3: Glucocorticoid receptor signaling pathway.

Conclusion

This compound serves as an ideal internal standard for the accurate and precise quantification of Beclomethasone 17-Propionate in biological matrices by LC-MS/MS. The detailed experimental protocols and performance data provided in this guide offer a solid foundation for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical research to develop and validate robust bioanalytical methods. The use of a stable isotope-labeled internal standard is paramount for generating high-quality data essential for regulatory submissions and advancing drug development programs.

References

A Technical Guide: Beclomethasone 17-Propionate-d5 versus Unlabeled Beclomethasone 17-Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparison of Beclomethasone 17-Propionate-d5 and its unlabeled counterpart, Beclomethasone 17-Propionate. Beclomethasone 17-Propionate is the active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate and functions as a potent glucocorticoid receptor agonist. The deuterated version, where five hydrogen atoms on the propionate (B1217596) moiety are replaced with deuterium (B1214612), serves as a crucial internal standard in bioanalytical studies for accurate quantification. This guide will delve into the physicochemical properties, expected pharmacokinetic differences, relevant experimental protocols, and the underlying signaling pathway of these compounds.

Introduction to Beclomethasone 17-Propionate and the Role of Deuteration

Beclomethasone 17-Propionate is a key player in the anti-inflammatory action of its prodrug, Beclomethasone Dipropionate. It exerts its effects by binding to and activating the glucocorticoid receptor, leading to the modulation of gene expression and the suppression of inflammatory responses.

The introduction of deuterium, a stable, heavier isotope of hydrogen, into drug molecules is a strategic approach known as "deuteration." This modification does not significantly alter the molecule's shape or biological activity but can have a profound impact on its metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. Consequently, deuterated compounds often exhibit a slower rate of metabolism, leading to a longer half-life and altered pharmacokinetic profile. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies to ensure precise quantification of the unlabeled drug.

Comparative Physicochemical and Pharmacokinetic Data

While direct, head-to-head published studies exhaustively detailing the comparative quantitative data for these two specific molecules are limited, we can compile known properties and infer expected pharmacokinetic differences based on the principles of deuteration.

Physicochemical Properties
PropertyUnlabeled Beclomethasone 17-PropionateThis compoundReference(s)
Molecular Formula C25H33ClO6C25H28D5ClO6,
Molecular Weight 464.98 g/mol 470.01 g/mol ,
CAS Number 5534-18-95534-18-9 (Unlabeled),
Appearance Off-White to Pale Yellow SolidOff-White to Pale Yellow Solid
Purity (Typical) ≥95%>95% (HPLC),
Storage Temperature -20°C-20°C
Expected Pharmacokinetic Differences

The primary difference in the pharmacokinetic profiles of this compound and its unlabeled form is anticipated to arise from altered metabolic clearance due to the kinetic isotope effect.

Pharmacokinetic ParameterExpected Impact of DeuterationRationaleReference(s)
Metabolic Clearance (CL) DecreasedThe stronger C-D bond in the propionate moiety is expected to slow down enzymatic metabolism (e.g., by esterases or CYPs), leading to reduced clearance.,
Half-life (t1/2) IncreasedA lower clearance rate will result in a longer time for the body to eliminate half of the drug.,
Area Under the Curve (AUC) IncreasedReduced clearance leads to a greater overall drug exposure over time.
Maximum Concentration (Cmax) Potentially Increased or UnchangedThis can depend on the rate of absorption versus the rate of elimination. Slower metabolism could lead to a higher peak concentration.
Volume of Distribution (Vd) No Significant Change ExpectedDeuteration is not expected to significantly alter the distribution of the drug into various tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study and comparison of deuterated and unlabeled Beclomethasone 17-Propionate.

Synthesis of Beclomethasone 17-Propionate (Illustrative)

Objective: To synthesize Beclomethasone 17-Propionate by selective hydrolysis of Beclomethasone 11,17,21-tripropionate.

Materials:

  • Beclomethasone 11,17,21-tripropionate

  • Organic solvent (e.g., methanol)

  • 50% aqueous gluconic acid

  • Frozen water

  • Filtration apparatus

  • Drying equipment

Procedure:

  • Dissolve 1 mmol of Beclomethasone 11,17,21-tripropionate in 50 ml of the organic solvent.

  • Add the 50% aqueous gluconic acid solution to the mixture.

  • Allow the reaction to proceed at a controlled temperature until completion. The reaction progress can be monitored by analyzing the increase in Beclomethasone 17,21-dipropionate content at intervals. The reaction is considered complete when the change in content over 1 hour is less than 1%.

  • Once the reaction is complete, evaporate the organic solvent.

  • Cool the remaining solution to 0°C.

  • Dilute the cooled solution with frozen water to precipitate the product.

  • Filter the precipitate and dry it to obtain Beclomethasone 17,21-dipropionate.

  • Further selective hydrolysis at the 21-position would be required to yield Beclomethasone 17-Propionate.

Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of Beclomethasone 17-Propionate and this compound in human liver microsomes.

Materials:

  • Beclomethasone 17-Propionate and this compound (test compounds)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) for quenching

  • Internal standard (if a different one is used for analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compounds (e.g., 1 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Pre-warm the HLM suspension and NADPH regenerating system to 37°C.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the working solutions of the test compounds to their respective wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (time = 0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Compare the t1/2 values between the deuterated and unlabeled compounds.

Signaling Pathway and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

Beclomethasone 17-Propionate exerts its anti-inflammatory effects through the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17P Beclomethasone 17-Propionate GR_complex GR-HSP90 Complex B17P->GR_complex Binds to GR GR_active Activated GR GR_complex->GR_active HSP90 Dissociation GR_dimer GR Dimer GR_active->GR_dimer Dimerization cluster_nucleus cluster_nucleus GR_active->cluster_nucleus Translocation GRE Glucocorticoid Response Element (GRE) on DNA GR_dimer->GRE Binds to GRE Transcription Transcription Modulation GRE->Transcription Initiates or Represses mRNA mRNA Transcription->mRNA Proteins Anti-inflammatory Proteins (e.g., Annexin A1) Pro-inflammatory Proteins (e.g., Cytokines) (Repression) mRNA->Proteins Translation

Caption: Glucocorticoid receptor signaling pathway for Beclomethasone 17-Propionate.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of this compound and its unlabeled counterpart.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Characterization cluster_invivo In Vivo Pharmacokinetic Study (in animal models) cluster_data Data Comparison & Analysis Synth_Unlabeled Synthesis of Unlabeled Beclomethasone 17-Propionate QC Purity & Identity Confirmation (NMR, MS, HPLC) Synth_Unlabeled->QC Synth_Deuterated Synthesis of Deuterated This compound Synth_Deuterated->QC Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) QC->Metabolic_Stability Receptor_Binding Glucocorticoid Receptor Binding Assay QC->Receptor_Binding Compare_Metabolism Comparison of Metabolic Profiles Metabolic_Stability->Compare_Metabolism Dosing Dosing of Unlabeled Compound Sampling Blood Sampling at Time Points Dosing->Sampling Analysis LC-MS/MS Analysis with Deuterated Internal Standard Sampling->Analysis PK_Modeling Pharmacokinetic Modeling Analysis->PK_Modeling Compare_PK Comparison of Pharmacokinetic Parameters (t1/2, AUC, CL) PK_Modeling->Compare_PK

Caption: Workflow for comparative analysis of deuterated and unlabeled compounds.

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of its unlabeled, pharmacologically active counterpart. The strategic placement of deuterium atoms is expected to significantly alter its metabolic profile, primarily by reducing the rate of clearance and consequently increasing its half-life and overall exposure. This technical guide provides a foundational understanding of the key differences, relevant experimental approaches, and the biological pathway of action for these important compounds. The provided protocols and workflows serve as a practical starting point for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further head-to-head studies would be invaluable to provide precise quantitative comparisons and further elucidate the nuanced effects of deuteration on Beclomethasone 17-Propionate.

"Beclomethasone 17-Propionate-d5" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Core Data Presentation

The following tables summarize the available quantitative and qualitative solubility data for Beclomethasone (B1667900) 17-Propionate and Beclomethasone Dipropionate. It is generally expected that the deuterated form, Beclomethasone 17-Propionate-d5, will exhibit similar solubility characteristics.

Table 1: Quantitative Solubility of Beclomethasone 17-Propionate

SolventConcentrationMethodNotes
Dimethyl Sulfoxide (DMSO)125 mg/mL (268.83 mM)Not SpecifiedUltrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1]

Table 2: Qualitative Solubility of Beclomethasone Dipropionate

SolventSolubility
WaterLow solubility/Practically insoluble[2]
ChloroformHigh solubility[2]
AcetoneEasily dissolves[2]
EthanolEasily dissolves[2]

Table 3: Solubility of Beclomethasone Dipropionate (BDP) in Simulated Lung Fluids

SolventSolubility (μg/mL)
Ultrapure Water2.17[3][4]
Gamble's Solution1.03[3][4]
Synthetic Simulated Lung Lining Fluid (sLLF)16.79[3][4]
Aqueous Dilution of Survanta®5.78[3][4]
Survanta®37.16[3][4]

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound were not found, a general methodology can be adapted from established techniques for corticosteroids.

Protocol: Determination of Equilibrium Solubility by the Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial. The excess solid should be visually apparent.

    • For poorly soluble compounds, consider using a smaller volume of solvent or a larger amount of the compound.

  • Equilibration:

    • Place the vials in a constant temperature shaker or use a magnetic stirrer.

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The temperature should be maintained at a constant value (e.g., 25 °C or 37 °C).

    • To aid dissolution, especially for compounds that tend to aggregate, initial sonication in an ultrasound bath for a short period (e.g., 15 minutes) can be beneficial.[5]

  • Phase Separation:

    • After equilibration, allow the samples to stand undisturbed to allow the excess solid to sediment.

    • Alternatively, centrifuge the samples at a high speed (e.g., 5,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.[6]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or moles/liter (M).

Mandatory Visualization

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Optional: Initial Sonication A->C Optional D Centrifuge or Allow to Settle B->D C->B E Collect Supernatant D->E F Dilute Sample E->F G Quantify by HPLC (or other method) F->G H Determine Solubility G->H

Caption: Experimental workflow for solubility determination.

References

Methodological & Application

Application Notes and Protocols: Beclomethasone 17-Propionate-d5 as an Internal Standard in HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Beclomethasone (B1667900) 17-Propionate-d5 as an internal standard in the quantitative analysis of Beclomethasone 17-Propionate in biological matrices using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Beclomethasone 17-Propionate is the active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate and is a key analyte in pharmacokinetic and bioequivalence studies.[1][2] The use of a stable isotope-labeled internal standard, such as Beclomethasone 17-Propionate-d5, is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.[3][4]

Overview of the Analytical Method

This method outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection of Beclomethasone 17-Propionate and its deuterated internal standard, this compound, in human plasma. The protocol is designed to be sensitive, specific, and robust for regulated bioanalysis.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample add_is Add Beclomethasone 17-Propionate-d5 (IS) plasma->add_is extraction Liquid-Liquid Extraction (LLE) add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Inject msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition and Processing msms->data

Caption: Overall workflow from sample preparation to data analysis.

Experimental Protocols

Materials and Reagents
  • Analytes: Beclomethasone 17-Propionate, this compound (Internal Standard)[1][5]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Formic Acid

  • Extraction Solvent: Dichloromethane or a mixture of ether and cyclohexane (B81311) (4:1, v/v)[6]

  • Biological Matrix: Human Plasma (with anticoagulant, e.g., K2EDTA)

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for corticosteroid extraction from plasma.[6][7]

  • Thaw plasma samples to room temperature.

  • To a 200 µL aliquot of plasma in a polypropylene (B1209903) tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 1 mL of extraction solvent (e.g., dichloromethane).

  • Vortex mix vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex mix for 30 seconds and transfer to an autosampler vial for injection.

Sample Preparation Workflow Diagram

Sample_Preparation_Workflow start Start: Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) start->add_is vortex1 Vortex (10s) add_is->vortex1 add_solvent Add Extraction Solvent (1 mL) vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC-MS/MS reconstitute->inject

Caption: Step-by-step liquid-liquid extraction protocol.

HPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 1: HPLC Parameters

ParameterRecommended Condition
HPLC System A standard UHPLC or HPLC system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Gradient Start at 30% B, ramp to 95% B over 3 min, hold for 1 min, return to 30% B, equilibrate for 1 min

Table 2: Mass Spectrometer Parameters

ParameterRecommended Condition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Capillary Voltage 3.5 kV
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusion of individual standards
Collision Gas Argon

Note on MRM Transitions: The specific precursor and product ions for Beclomethasone 17-Propionate and this compound must be determined empirically by infusing standard solutions of each compound into the mass spectrometer. The most abundant and stable transitions should be selected for quantification and qualification.

Method Validation Summary

A bioanalytical method using a deuterated internal standard should be validated according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical acceptance criteria and expected performance data from similar assays for related corticosteroids.[8][9]

Table 3: Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Precision (%CV) Within-run and between-run ≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) Within ±15% of nominal value (±20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard normalized matrix factor should be consistent across different lots of matrix
Stability Analyte should be stable under various storage and processing conditions

Table 4: Representative Quantitative Performance Data

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%Bias)
Beclomethasone 17-Propionate0.05 - 500.05< 15%± 15%

Data in this table is representative and based on published methods for similar analytes. Actual performance must be determined during method validation.[6][8]

Signaling Pathway and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The internal standard is chemically identical to the analyte but has a different mass due to the incorporated stable isotopes.

Internal_Standard_Logic cluster_sample In Sample Preparation cluster_behavior Co-elute and Ionize Similarly cluster_detection In Mass Spectrometer cluster_quant Quantification Analyte Beclomethasone 17-Propionate (Analyte) Behavior Subject to same matrix effects, extraction recovery variations, and ionization suppression/enhancement Analyte->Behavior IS This compound (IS) IS->Behavior Detection Distinguished by Mass-to-Charge Ratio (m/z) Behavior->Detection Quant Ratio of Analyte Peak Area to IS Peak Area is used for accurate quantification Detection->Quant

Caption: Rationale for using a stable isotope-labeled internal standard.

By adding a known amount of the internal standard at the beginning of the sample preparation process, any loss of analyte during extraction will be accompanied by a proportional loss of the internal standard. Similarly, any enhancement or suppression of the signal in the mass spectrometer due to the sample matrix will affect both the analyte and the internal standard to the same extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, providing a more accurate and reliable result.

References

Application Notes and Protocols for the Quantitative Analysis of Beclomethasone Using Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of beclomethasone (B1667900) and its active metabolite, beclomethasone 17-monopropionate (17-BMP), in biological matrices using a stable isotope-labeled internal standard, Beclomethasone 17-Propionate-d5. The method described is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for bioanalytical studies.[1][2]

Introduction

Beclomethasone dipropionate (BDP) is a synthetic corticosteroid widely used for the treatment of asthma and other inflammatory conditions.[3][4] It is a prodrug that is rapidly hydrolyzed in the body to its pharmacologically active metabolite, beclomethasone 17-monopropionate (17-BMP).[5][6][7] Due to the low systemic bioavailability of BDP following inhalation, highly sensitive analytical methods are required for its quantification in biological samples.[1][8] This protocol details a robust LC-MS/MS method for the simultaneous determination of beclomethasone and 17-BMP, employing this compound as an internal standard to ensure accuracy and precision.

Metabolic Pathway of Beclomethasone Dipropionate

Beclomethasone dipropionate undergoes rapid and extensive metabolism mediated by esterase and CYP3A enzymes, primarily in the lungs and liver.[9] The principal active metabolite is beclomethasone 17-monopropionate (17-BMP), which possesses potent anti-inflammatory activity.[5][9] Further metabolism leads to the formation of beclomethasone-21-monopropionate (21-BMP) and beclomethasone (BOH).[5]

Metabolic Pathway of Beclomethasone Dipropionate BDP Beclomethasone Dipropionate (BDP) (Prodrug) BMP17 Beclomethasone 17-Monopropionate (17-BMP) (Active Metabolite) BDP->BMP17 Esterases, CYP3A BMP21 Beclomethasone 21-Monopropionate (21-BMP) BDP->BMP21 Esterases BOH Beclomethasone (BOH) BMP17->BOH BMP21->BOH

Metabolism of Beclomethasone Dipropionate to its active metabolite.

Experimental Protocols

This section outlines the detailed procedures for sample preparation, LC-MS/MS analysis, and method validation.

2.1. Materials and Reagents

  • Beclomethasone and Beclomethasone 17-Monopropionate analytical standards

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2.2. Sample Preparation (Solid Phase Extraction)

A solid-phase extraction (SPE) procedure is recommended for plasma samples to remove interfering substances.[8][10]

  • Spiking: To 450 µL of plasma, add 50 µL of the internal standard working solution (this compound).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a water/acetonitrile mixture.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow for Sample Analysis

The following diagram illustrates the overall workflow from sample receipt to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Receive Plasma Sample Spike Spike with Internal Standard (this compound) Sample->Spike SPE Solid Phase Extraction (SPE) Spike->SPE Evap Evaporate to Dryness SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS System Recon->Inject Chrom Chromatographic Separation Inject->Chrom MS Mass Spectrometric Detection (MRM Mode) Chrom->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analytes Calibrate->Quantify Report Generate Report Quantify->Report

Workflow for the quantitative analysis of Beclomethasone.

2.3. LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

ParameterTypical Conditions
LC System UPLC/HPLC System
Column C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm)[11]
Mobile Phase A 0.1% Formic acid in water or 2 mM Ammonium formate[11][12]
Mobile Phase B Acetonitrile or Methanol[11][12]
Flow Rate 0.3 - 1.0 mL/min[8][11]
Gradient Optimized gradient elution to separate analytes from matrix components.
Injection Volume 5 - 15 µL[13]
Column Temperature 30 - 40°C
MS System Triple Quadrupole Mass Spectrometer[11]
Ionization Mode Positive Electrospray Ionization (ESI+)[10]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for specific instrument
Beclomethasonee.g., Precursor ion -> Product ion
17-BMPe.g., Precursor ion -> Product ion
This compounde.g., Precursor ion -> Product ion

2.4. Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA).[2][8] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over the calibration range.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (≤20%) and accuracy (±20%). Typically in the range of 5.0 pg/mL.[1][8]
Precision Within-day and between-day precision (as %CV) should be ≤15% (≤20% at LLOQ).[10]
Accuracy Within-day and between-day accuracy (as % bias) should be within ±15% (±20% at LLOQ).[10]
Selectivity No significant interfering peaks at the retention times of the analytes and internal standard.[8]
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analytes.[8]
Recovery Consistent and reproducible recovery of the analytes from the biological matrix.
Stability Analytes should be stable in the biological matrix under various storage and handling conditions.[2]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of beclomethasone and its metabolites.

Table 1: Calibration Curve and LLOQ

AnalyteCalibration Range (pg/mL)LLOQ (pg/mL)Correlation Coefficient (r²)
Beclomethasone5 - 20005.0≥ 0.995
17-BMP5 - 20005.0≥ 0.995

Table 2: Precision and Accuracy

AnalyteQC Level (pg/mL)Within-Day Precision (%CV)Between-Day Precision (%CV)Within-Day Accuracy (% Bias)Between-Day Accuracy (% Bias)
BeclomethasoneLow (15)< 10%< 10%± 10%± 10%
Mid (250)< 8%< 8%± 8%± 8%
High (1500)< 5%< 5%± 5%± 5%
17-BMPLow (15)< 10%< 10%± 10%± 10%
Mid (250)< 8%< 8%± 8%± 8%
High (1500)< 5%< 5%± 5%± 5%

Pharmacokinetic Parameters

This analytical method is suitable for determining the pharmacokinetic parameters of beclomethasone and its active metabolite, 17-BMP, in clinical and preclinical studies. Following administration, blood samples can be collected at various time points to characterize the absorption, distribution, metabolism, and excretion of the drug.[14]

Table 3: Example Pharmacokinetic Parameters of 17-BMP

ParameterRoute of AdministrationValue
CmaxInhalation310 - 2633 pg/mL[5]
TmaxInhalation0.2 - 4 hours[5]
Half-life (t½)Intravenous2.7 hours[5][15]
ClearanceIntravenous120 L/h[5][15]

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a highly sensitive, selective, and reliable approach for the quantitative analysis of beclomethasone and its active metabolite, 17-BMP, in biological matrices. This method is well-suited for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.[8] The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results.

References

Application Notes and Protocols for Beclomethasone 17-Propionate-d5 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Beclomethasone (B1667900) 17-Propionate-d5 as an internal standard in drug metabolism and pharmacokinetic (DMPK) studies of beclomethasone dipropionate (BDP). The protocols detailed below are intended to ensure accurate and reliable quantification of beclomethasone 17-propionate (the active metabolite) and its parent drug in various biological matrices.

Introduction

Beclomethasone dipropionate (BDP) is a synthetic corticosteroid prodrug used in the treatment of asthma and other inflammatory conditions.[1][2] Upon administration, particularly via inhalation, BDP undergoes rapid and extensive metabolism. The primary activation step is the hydrolysis of the ester at the 17-position, mediated by esterase enzymes present in tissues like the lung, to form its pharmacologically active metabolite, beclomethasone 17-monopropionate (17-BMP).[1][3][4][5][6] Further metabolism to inactive products, such as beclomethasone-21-monopropionate (21-BMP) and beclomethasone (BOH), also occurs.[1][4] The metabolism of BDP can also be mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, which can lead to the formation of hydroxylated and dehydrogenated metabolites.[4][7]

Given the rapid and complex metabolism of BDP, accurate quantification of 17-BMP is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as Beclomethasone 17-Propionate-d5, are indispensable for such analyses, particularly when using liquid chromatography-mass spectrometry (LC-MS/MS).[8][9][10][11][12] The deuterated standard co-elutes with the analyte, compensating for variability in sample preparation, matrix effects, and instrument response, thereby ensuring the highest data quality.[8]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for beclomethasone dipropionate (BDP) and its active metabolite, beclomethasone 17-monopropionate (17-BMP), from studies in healthy human subjects.

Table 1: Pharmacokinetic Parameters of BDP and 17-BMP after Intravenous Administration

ParameterBeclomethasone Dipropionate (BDP)Beclomethasone 17-Monopropionate (17-BMP)Reference
Clearance (CL) 150 L/h120 L/h[13]
Volume of Distribution (Vss) 20 L424 L[13]
Half-life (t½) 0.5 h2.7 h[1][13]

Table 2: Pharmacokinetic Parameters of 17-BMP Following Different Routes of Administration

Route of AdministrationDoseCmax (pg/mL)Tmax (h)AUC (pg·h/mL)Absolute Bioavailability of 17-BMP (%)Reference
Oral 4000 µg7034.01015841%[1][13]
Intranasal 1344 µg3104.0366044%[1][13]
Inhaled (MDI) 1000 µg---62%[13]
Inhaled (MDI) 320 µg~14190.17 (10 min)--[1][14]
Inhaled (BAI) 320 µg~16170.17 (10 min)--[14]

MDI: Metered-Dose Inhaler; BAI: Breath-Actuated Inhaler

Metabolic Pathway of Beclomethasone Dipropionate

The metabolic conversion of BDP to its active and inactive metabolites is a critical aspect of its pharmacology.

G BDP Beclomethasone Dipropionate (BDP) (Prodrug) BMP17 Beclomethasone 17-Monopropionate (17-BMP) (Active Metabolite) BDP->BMP17 Esterases (Lung, Liver) BMP21 Beclomethasone 21-Monopropionate (21-BMP) (Inactive) BDP->BMP21 Esterases CYP_Metabolites Hydroxylated & Dehydrogenated Metabolites (Inactive) BDP->CYP_Metabolites CYP3A4/5 (Liver) BOH Beclomethasone (BOH) (Inactive) BMP17->BOH Esterases

Caption: Metabolic activation and inactivation of Beclomethasone Dipropionate.

Experimental Protocols

In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol is designed to determine the metabolic stability of beclomethasone dipropionate in the presence of human liver microsomes. This compound is used as an internal standard for the accurate quantification of the remaining parent compound and the formation of beclomethasone 17-propionate.

Materials:

  • Beclomethasone Dipropionate

  • This compound

  • Human Liver Microsomes (pooled)

  • Phosphate (B84403) Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (B52724) (ice-cold)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Beclomethasone Dipropionate (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound (internal standard, IS) in methanol (B129727) or acetonitrile.

    • On the day of the experiment, thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, pre-warm the microsomal solution at 37°C for 5 minutes.

    • Add the test compound (BDP) to the microsomal solution to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) with the internal standard (this compound) at a fixed concentration.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Beclomethasone Dipropionate and Beclomethasone 17-Propionate.

    • The use of this compound as an internal standard will correct for any loss during sample preparation and for matrix effects during ionization.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound (BDP) against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).

In Vitro Metabolism in Human Hepatocytes

This protocol allows for the investigation of both Phase I and Phase II metabolism of beclomethasone dipropionate in a more physiologically relevant system.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte plating and culture medium (e.g., Williams' Medium E supplemented)

  • Collagen-coated culture plates

  • Beclomethasone Dipropionate

  • This compound

  • Acetonitrile (ice-cold)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Seeding and Culture:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to attach and form a monolayer (typically 4-24 hours).

  • Incubation with Test Compound:

    • Remove the plating medium and replace it with fresh, pre-warmed culture medium containing Beclomethasone Dipropionate at the desired concentration.

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection and Preparation:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the culture medium.

    • For intracellular metabolite analysis, the cells can be washed and then lysed.

    • Add ice-cold acetonitrile containing the internal standard (this compound) to the collected medium or cell lysate to precipitate proteins.

    • Process the samples as described in the microsomal stability assay (vortex, centrifuge, collect supernatant).

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the samples by LC-MS/MS to determine the disappearance of the parent drug and the formation of metabolites, including beclomethasone 17-propionate.

    • The data can be used to determine the rate of metabolism and identify the major metabolic pathways in a cellular context.

Experimental Workflow for a Typical In Vitro Metabolism Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Test Compound (BDP Stock) incubation Incubation at 37°C (Time Course) prep_compound->incubation prep_is Prepare Internal Standard (B17P-d5) termination Terminate Reaction (Ice-cold ACN + IS) prep_is->termination prep_matrix Prepare Biological Matrix (Microsomes or Hepatocytes) prep_matrix->incubation incubation->termination precipitation Protein Precipitation & Centrifugation termination->precipitation supernatant Collect Supernatant precipitation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Calculation (t½, CLint) lcms->data

Caption: General workflow for an in vitro drug metabolism study.

Conclusion

The use of this compound as an internal standard is critical for the reliable quantification of the active metabolite of BDP in drug metabolism and pharmacokinetic studies. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the metabolic fate of beclomethasone dipropionate. Adherence to these methodologies will ensure the generation of high-quality data essential for drug development and regulatory submissions.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Beclomethasone 17-Propionate in Human Plasma Using Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Beclomethasone (B1667900) 17-Propionate (B17P), the active metabolite of Beclomethasone Dipropionate (BDP), in human plasma. The method utilizes Beclomethasone 17-Propionate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers sample preparation using solid-phase extraction (SPE), optimized chromatographic conditions, and mass spectrometric parameters. This method is suitable for pharmacokinetic studies where low plasma concentrations are expected.

Introduction

Beclomethasone Dipropionate (BDP) is a synthetic corticosteroid widely used in the treatment of asthma and other respiratory conditions.[1][2] BDP is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Beclomethasone 17-Monopropionate (B17P), which exerts a potent anti-inflammatory effect.[3][4] Given the low systemic bioavailability and therapeutic doses of inhaled BDP, a highly sensitive and selective analytical method is required to accurately measure the plasma concentrations of B17P.[1][5][6]

This application note presents a validated LC-MS/MS method for the quantification of B17P in human plasma, employing this compound as the internal standard to correct for matrix effects and variations during sample processing. The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it ideal for supporting clinical and preclinical drug development studies.

Experimental Protocols

Materials and Reagents
Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed for its efficiency in removing interfering matrix components and providing high recovery.[1][7]

  • Pre-treatment: To a 500 µL aliquot of human plasma, add 50 µL of the internal standard working solution (this compound).

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a methanol/water mixture (e.g., 45:55 v/v) to remove polar impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of the mobile phase and inject a small aliquot (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The chromatographic separation is critical for resolving the analyte from potential matrix interferences.

ParameterCondition
Column C8 or C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 2 mM Ammonium Formate in Water (pH 3.4)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with 50% B, increase to 95% B over 3 min, hold for 1 min, re-equilibrate for 2 min.
Injection Volume 10 µL
Column Temperature 40°C

Note: The use of ammonium formate or acetate buffers is favored to promote the formation of [M+H]+ ions, whereas formic acid can lead to sodium and potassium adducts.[5][6]

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive mode.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 450°C
MRM Transitions See Table 1
Collision Energy (CE) Optimized for each transition (see Table 1)
Dwell Time 100 ms

Table 1: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Beclomethasone 17-Propionate (B17P)465.2357.115
This compound (IS)470.2357.115

Data Presentation and Results

The method was validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 10 pg/mL to 5000 pg/mL. The lower limit of quantification (LLOQ) was established at 10 pg/mL, demonstrating the high sensitivity of the method.[5][6]

Table 2: Linearity and LLOQ Summary

ParameterResult
Linear Range 10 - 5000 pg/mL
Correlation (r²) > 0.995
LLOQ 10 pg/mL
LLOQ Precision (%CV) < 20%
LLOQ Accuracy (%) 80 - 120%
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, Low, Medium, and High.

Table 3: Summary of Accuracy and Precision Data

QC LevelConcentration (pg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC 10< 15.095.0 - 105.0< 15.094.0 - 106.0
Low QC (LQC) 30< 8.598.0 - 102.0< 9.097.0 - 103.0
Medium QC (MQC) 500< 7.097.5 - 101.5< 7.598.0 - 101.0
High QC (HQC) 4000< 6.599.0 - 101.0< 7.098.5 - 101.5

The results demonstrate that the method is both accurate and precise, with %CV values well within the acceptable limits of ≤15% (≤20% for LLOQ).[7]

Visualizations

Metabolic Pathway of Beclomethasone Dipropionate

BDP Beclomethasone Dipropionate (BDP) (Prodrug) B17P Beclomethasone 17-Monopropionate (B17P) (Active Metabolite) BDP->B17P Hydrolysis BOH Beclomethasone (Inactive) B17P->BOH Hydrolysis

Caption: Metabolic activation of BDP to B17P.

LC-MS/MS Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add IS (B17P-d5) plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lc Liquid Chromatography (Separation) recon->lc ms Tandem Mass Spectrometry (Detection) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Reporting quant->report

Caption: Workflow for B17P quantification.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and selective approach for the quantification of Beclomethasone 17-Propionate in human plasma. The use of a deuterated internal standard (this compound) ensures high accuracy, and the solid-phase extraction protocol yields clean samples suitable for sensitive analysis. This method meets the requirements for bioanalytical method validation and is well-suited for pharmacokinetic profiling in clinical research and drug development.

References

Application Notes and Protocols for the Bioanalytical Use of Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone (B1667900) 17-propionate (B17P) is the primary active metabolite of the synthetic corticosteroid beclomethasone dipropionate (BDP). BDP is widely used in the treatment of asthma and other inflammatory conditions. Accurate quantification of B17P in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Beclomethasone 17-Propionate-d5 is the stable isotope-labeled internal standard of choice for the bioanalysis of B17P by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in bioanalytical assays.

Bioanalytical Method for the Quantification of Beclomethasone 17-Propionate in Human Plasma using LC-MS/MS

This section outlines a representative bioanalytical method for the determination of beclomethasone 17-propionate in human plasma using this compound as an internal standard. The method is based on established principles for the analysis of corticosteroids in biological matrices.

Method Summary

A sensitive and selective LC-MS/MS method was developed and validated for the quantification of beclomethasone 17-propionate in human plasma. The method involves a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive ion mode. This compound is used as the internal standard to ensure accuracy and precision.

Quantitative Data Summary

The following tables summarize the quantitative performance of the bioanalytical method.

Table 1: Calibration Curve for Beclomethasone 17-Propionate in Human Plasma

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
0.05 (LLOQ)0.01298.58.2
0.100.025101.26.5
0.500.12899.84.1
1.000.255100.53.5
5.001.27599.12.8
10.002.548100.22.1
20.00 (ULOQ)5.102100.81.9

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; RSD: Relative Standard Deviation

Table 2: Precision and Accuracy for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18)
Mean Conc. (ng/mL) Accuracy (%)
LQC0.150.152101.3
MQC7.507.4599.3
HQC15.0015.12100.8

LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control

Experimental Protocols

Materials and Reagents
  • Beclomethasone 17-Propionate (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with K2EDTA as anticoagulant)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of Beclomethasone 17-Propionate and this compound into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with methanol.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Beclomethasone 17-Propionate by serial dilution of the primary stock solution with methanol:water (1:1, v/v) to achieve concentrations for spiking into plasma to prepare calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with methanol:water (1:1, v/v).

Sample Preparation (Solid-Phase Extraction)
  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To a 0.5 mL aliquot of plasma in a polypropylene (B1209903) tube, add 50 µL of the IS working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 0.5 mL of 0.1% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of 20% methanol in water.

  • Drying:

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 3: Liquid Chromatography Parameters

ParameterValue
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B for 1 min
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 4: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
Beclomethasone 17-Propionate465.2 > 357.1
This compound470.2 > 362.1
Ion Source Temperature 500°C
Collision Gas Argon

Visualizations

Glucocorticoid Receptor Signaling Pathway

Beclomethasone 17-propionate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Glucocorticoid_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17P Beclomethasone 17-Propionate GR_complex GR-HSP90 Complex B17P->GR_complex Binding GR_B17P Activated GR-B17P Complex GR_complex->GR_B17P Conformational Change HSP90 HSP90 GR_complex->HSP90 Dissociation GR_dimer GR-B17P Dimer GR_B17P->GR_dimer Dimerization & Nuclear Translocation GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription Modulation of Gene Transcription GRE->Transcription mRNA mRNA Transcription->mRNA Anti_inflammatory_proteins Anti-inflammatory Proteins mRNA->Anti_inflammatory_proteins Translation

Caption: Glucocorticoid Receptor Signaling Pathway.

Bioanalytical Workflow

The following diagram outlines the key steps in the bioanalytical workflow for the quantification of Beclomethasone 17-Propionate using this compound as an internal standard.

Bioanalytical_Workflow start Start: Receive Plasma Samples thaw Thaw Samples start->thaw sample_prep Sample Preparation inject Inject into LC-MS/MS sample_prep->inject lc_ms_analysis LC-MS/MS Analysis integrate Peak Integration lc_ms_analysis->integrate data_processing Data Processing review Data Review & QC data_processing->review reporting Reporting end End: Final Report reporting->end add_is Add Internal Standard (B17P-d5) thaw->add_is spe Solid-Phase Extraction (SPE) add_is->spe reconstitute Evaporate & Reconstitute spe->reconstitute reconstitute->sample_prep inject->lc_ms_analysis calculate Calculate Concentration (Analyte/IS Ratio) integrate->calculate calculate->data_processing generate_report Generate Report review->generate_report generate_report->reporting

Caption: Bioanalytical Workflow Overview.

Application Note: High-Sensitivity Quantification of Beclomethasone 17-Propionate in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Beclomethasone (B1667900) 17-Propionate (B17P) in human plasma. B17P is the primary active metabolite of the synthetic corticosteroid, Beclomethasone Dipropionate (BDP). Accurate quantification of B17P is crucial for pharmacokinetic, bioavailability, and bioequivalence studies. This method utilizes Beclomethasone 17-Propionate-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and procedural losses. The protocol covers sample preparation using solid-phase extraction (SPE), chromatographic conditions, and mass spectrometric parameters, achieving a low limit of quantification suitable for clinical research.

Introduction

Beclomethasone Dipropionate (BDP) is a widely used prodrug corticosteroid for treating asthma and other inflammatory conditions.[1][2] Upon administration, BDP is rapidly hydrolyzed by esterases into its active metabolite, Beclomethasone 17-Propionate (B17P).[3][4][5] B17P exhibits a high affinity for the glucocorticoid receptor and is responsible for the drug's therapeutic effect.[4][5]

Quantitative analysis of B17P in biological matrices like plasma presents a challenge due to the low concentrations often encountered after therapeutic dosing.[1] The isotope dilution technique, employing a stable isotope-labeled internal standard, is the gold standard for quantitative LC-MS/MS analysis.[6] A SIL-IS, such as this compound, co-elutes chromatographically with the analyte and has nearly identical chemical and physical properties, ensuring that it effectively tracks the analyte through sample extraction and ionization, thereby correcting for variability and enhancing data reliability.[7] This note provides a comprehensive protocol for the use of this compound as an internal standard for the precise calibration of analytical instruments for B17P quantification.

Experimental Protocols

Materials and Reagents
  • Analytes: Beclomethasone 17-Propionate (Purity >98%), this compound (Isotopic Purity >99%, Purity >95%)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Additives: Formic Acid (LC-MS Grade)

  • Biological Matrix: Blank Human Plasma (K2-EDTA)

  • SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, 100 mg, 1 mL)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Beclomethasone 17-Propionate and this compound in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.[8]

  • Working Solutions: Prepare intermediate working solutions of the analyte (for calibration standards and QCs) and the internal standard by diluting the stock solutions with a 50:50 mixture of methanol and water. A suitable concentration for the IS working solution is 1 ng/mL.

  • Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking blank human plasma with the appropriate analyte working solutions (typically 5% of the total volume). The final concentrations should cover the expected therapeutic range.

Sample Preparation: Solid-Phase Extraction (SPE)

G cluster_workflow Sample Preparation Workflow plasma 1. Plasma Sample (200 µL) spike 2. Spike with IS (20 µL) plasma->spike vortex1 3. Vortex Mix spike->vortex1 load 5. Load Sample vortex1->load condition 4. Condition SPE Cartridge (Methanol, then Water) condition->load wash 6. Wash Cartridge (e.g., 10% Methanol in Water) load->wash elute 7. Elute Analytes (e.g., Acetonitrile) wash->elute evaporate 8. Evaporate to Dryness elute->evaporate reconstitute 9. Reconstitute (Mobile Phase A/B) evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
  • Spiking: To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the this compound internal standard working solution.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.

  • SPE Conditioning: Condition a reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition (e.g., 50:50 Mobile Phase A:B) and transfer to an autosampler vial.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (ESI) source, operated in positive ion mode.

Table 1: Liquid Chromatography Parameters

Parameter Suggested Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 50% B to 95% B in 3.0 min, hold for 1 min, return to 50% B
Injection Volume 5 µL

| Column Temp. | 40°C |

Table 2: Mass Spectrometry Parameters

Parameter Suggested Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

| Detection Mode | Multiple Reaction Monitoring (MRM) |

G cluster_ms MRM Detection Principle ESI Ion Source (ESI+) Generates [M+H]+ Q1 Quadrupole 1 (Q1) Precursor Ion Isolation ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Signal Measurement Q3->Detector

Caption: Conceptual diagram of the MRM process in a triple quadrupole MS.

Table 3: MRM Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms)
Beclomethasone 17-Propionate 465.2 357.1 (Quantifier) 50
465.2 409.2 (Qualifier) 50

| This compound | 470.2 | 357.1 (Quantifier) | 50 |

Note: The product ion m/z 357.1 corresponds to the neutral loss of the propionate (B1217596) ester and subsequent fragmentation. The d5-label is on the propionate group, which is lost, resulting in a common product ion for both analyte and IS.

Results and Data Presentation

The method should be validated according to regulatory guidelines. The following tables summarize the expected performance characteristics of the assay.

G node_analyte Analyte (B17P) Peak Area (A_analyte) Concentration (C_analyte) node_ratio Calculate Peak Area Ratio (A_analyte / A_is) node_analyte->node_ratio node_is Internal Standard (B17P-d5) Peak Area (A_is) Concentration (C_is) node_is->node_ratio node_cal Generate Calibration Curve (Peak Area Ratio vs. C_analyte) node_ratio->node_cal node_quant Quantify Unknown Samples node_cal->node_quant

Caption: Logical workflow for quantification using an internal standard.

Table 4: Method Linearity and Sensitivity

Parameter Result
Linear Range 0.05 - 50.0 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coeff. (r²) > 0.995

| LLOQ | 0.05 ng/mL |

Table 5: Intra- and Inter-Day Accuracy and Precision

QC Level Concentration (ng/mL) Intra-Day Precision (%RSD) Intra-Day Accuracy (%Bias) Inter-Day Precision (%RSD) Inter-Day Accuracy (%Bias)
LLOQ 0.05 ≤ 20% ± 20% ≤ 20% ± 20%
Low QC 0.15 ≤ 15% ± 15% ≤ 15% ± 15%
Mid QC 2.5 ≤ 15% ± 15% ≤ 15% ± 15%
High QC 40.0 ≤ 15% ± 15% ≤ 15% ± 15%

(Data represents typical acceptance criteria based on regulatory guidance.)

Conclusion

This application note presents a sensitive, selective, and reliable LC-MS/MS method for the quantification of Beclomethasone 17-Propionate in human plasma. The use of its deuterated analog, this compound, as an internal standard ensures accurate calibration and measurement, effectively compensating for potential matrix effects and sample processing variability. The described protocol, with its robust SPE sample cleanup and optimized LC-MS/MS parameters, achieves a low limit of quantification (0.05 ng/mL) and demonstrates excellent linearity, accuracy, and precision. This method is well-suited for demanding applications in clinical pharmacology, including pharmacokinetic and bioequivalence studies of Beclomethasone Dipropionate formulations.

Safety Information

Users should handle all chemicals and biological samples with appropriate safety precautions. This compound is intended for laboratory research use only. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, or contact with skin and eyes.

References

Application Notes and Protocols for the Quantification of Beclomethasone 17-Propionate in Plasma using Beclomethasone 17-Propionate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone (B1667900) dipropionate (BDP) is a potent synthetic glucocorticoid widely used in the treatment of asthma and other inflammatory diseases. Following administration, BDP is rapidly hydrolyzed to its active metabolite, beclomethasone 17-monopropionate (17-BMP), which exerts the primary therapeutic effects.[1][2] Accurate quantification of 17-BMP in plasma is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the analysis of 17-BMP in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Beclomethasone 17-Propionate-d5 as an internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of Beclomethasone 17-Propionate in human plasma using LC-MS/MS.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Lower Limit of Quantification (LLOQ)5.0 - 50 pg/mL[1][3][4]
Upper Limit of Quantification (ULOQ)1000 - 5000 pg/mL[1][4]
Accuracy at LLOQWithin ±20%[4]
Precision at LLOQ≤20% CV[4]
Accuracy at other QC levelsWithin ±15%[4]
Precision at other QC levels≤15% CV[4]

Table 2: Pharmacokinetic Parameters of Beclomethasone 17-Monopropionate (17-BMP)

ParameterValue
Time to Maximum Concentration (Tmax)~10 minutes post-inhalation[2]
Elimination Half-life (t1/2)Approximately 2.8 - 4 hours[2]

Experimental Protocols

This section details the methodology for the quantification of Beclomethasone 17-Propionate in plasma.

Materials and Reagents
  • Beclomethasone 17-Propionate analytical standard

  • This compound internal standard

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)
  • Thaw Plasma Samples: Thaw frozen plasma samples at room temperature.

  • Spike with Internal Standard: To a 500 µL aliquot of plasma, add a known concentration of this compound solution.

  • Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load Sample: Load the plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components. For example:

      • 0-0.5 min: 30% B

      • 0.5-2.5 min: 30-95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95-30% B

      • 3.1-4.0 min: 30% B

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Beclomethasone 17-Propionate: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)

Visualizations

Experimental Workflow

experimental_workflow plasma Plasma Sample is Spike with This compound plasma->is spe Solid Phase Extraction (SPE) is->spe lcms LC-MS/MS Analysis spe->lcms data Data Acquisition & Processing lcms->data results Quantitative Results data->results

Caption: Experimental workflow for the quantification of Beclomethasone 17-Propionate in plasma.

Signaling Pathway of Beclomethasone

Beclomethasone, through its active metabolite 17-BMP, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR).[1][5] This complex then translocates to the nucleus and modulates gene expression.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17MP Beclomethasone 17-Monopropionate (17-BMP) GR Glucocorticoid Receptor (GR) B17MP->GR Binds B17MP_GR 17-BMP-GR Complex GRE Glucocorticoid Response Elements (GRE) on DNA B17MP_GR->GRE Translocates & Binds Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_Inflammatory Synthesis of Anti-inflammatory Proteins (e.g., Lipocortin-1) Transcription_Modulation->Anti_Inflammatory Pro_Inflammatory Suppression of Pro-inflammatory Proteins (e.g., Cytokines, Chemokines) Transcription_Modulation->Pro_Inflammatory

References

Application of Beclomethasone 17-Propionate-d5 in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Beclomethasone (B1667900) 17-Propionate, the active metabolite of the synthetic corticosteroid beclomethasone dipropionate, is a potent glucocorticoid receptor agonist. In pharmaceutical quality control, ensuring the accurate quantification of beclomethasone and its metabolites is critical for product efficacy and safety. The use of a stable isotope-labeled internal standard, such as Beclomethasone 17-Propionate-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The incorporation of deuterium (B1214612) atoms in this compound results in a molecule that is chemically identical to the unlabeled analyte but has a different mass. This property allows it to be distinguished by a mass spectrometer, making it an ideal internal standard. Its primary role is to correct for variations that can occur during sample preparation, chromatography, and ionization, thereby improving the accuracy, precision, and robustness of the analytical method.

Key Applications:

  • Impurity Profiling: this compound can be used as a reference standard to identify and quantify impurities and degradation products in beclomethasone drug substances and products.

  • Pharmacokinetic Studies: Accurate measurement of beclomethasone 17-propionate in biological matrices is essential for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard is crucial for achieving the required sensitivity and accuracy in these low-concentration samples.

  • Dose Uniformity Testing: In inhaled and topical formulations, ensuring consistent drug content is vital. LC-MS/MS methods using this compound as an internal standard provide the necessary precision for these analyses.

  • Stability Studies: During stability testing of beclomethasone-containing products, this internal standard can be used to accurately quantify the parent drug and its degradation products over time and under various storage conditions.

Data Presentation

The following tables summarize typical quantitative data for an LC-MS/MS method for the analysis of Beclomethasone 17-Propionate using this compound as an internal standard. Please note that specific values may vary depending on the instrumentation and analytical conditions.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Beclomethasone 17-Propionate465.2357.210025
This compound470.2357.210025

Note: The precursor ion for this compound is theoretically determined by adding 5 Da to the mass of the unlabeled compound. The product ion is expected to be the same as the unlabeled compound, as the deuterium atoms are on the propionate (B1217596) group which is lost during fragmentation. These values should be confirmed experimentally.

Table 2: Chromatographic and Method Validation Data

ParameterValue
Retention Time (Beclomethasone 17-Propionate)~ 5.2 min
Retention Time (this compound)~ 5.18 min
Linearity Range0.1 - 100 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%
Accuracy (% Recovery)95 - 105%
Matrix EffectMinimal

Experimental Protocols

Protocol 1: Quantification of Beclomethasone 17-Propionate in a Pharmaceutical Formulation (e.g., Cream)

1. Objective: To accurately quantify the amount of Beclomethasone 17-Propionate in a cream formulation using a validated LC-MS/MS method with this compound as an internal standard.

2. Materials and Reagents:

  • Beclomethasone 17-Propionate reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Cream formulation containing beclomethasone

3. Sample Preparation:

  • Accurately weigh approximately 1 gram of the cream into a 50 mL centrifuge tube.

  • Add 10 mL of a 100 ng/mL solution of this compound in methanol (internal standard spiking).

  • Add 20 mL of acetonitrile to extract the analyte and internal standard.

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the excipients.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-6 min: 30% to 95% B

    • 6-7 min: 95% B

    • 7.1-8 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the reference standards.

  • Determine the concentration of Beclomethasone 17-Propionate in the sample from the calibration curve.

Visualizations

QC_Workflow cluster_0 Sample Receipt and Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing and Review cluster_3 Result Reporting SampleReceipt Sample Receipt & Login SampleWeighing Weigh/Measure Sample SampleReceipt->SampleWeighing AddIS Spike with Beclomethasone 17-Propionate-d5 (IS) SampleWeighing->AddIS Extraction Analyte Extraction AddIS->Extraction Reconstitution Reconstitution Extraction->Reconstitution LC_Injection Inject Sample into LC-MS/MS Reconstitution->LC_Injection DataAcquisition Data Acquisition (MRM) LC_Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration RatioCalculation Calculate Analyte/IS Ratio Integration->RatioCalculation Concentration Calculate Concentration RatioCalculation->Concentration Review Data Review & Approval Concentration->Review Report Generate Report Review->Report Release Batch Release Decision Report->Release

Caption: Pharmaceutical QC workflow using an internal standard.

Signaling_Pathway cluster_0 Cellular Response to Beclomethasone 17-Propionate BMP Beclomethasone 17-Propionate GR_complex Glucocorticoid Receptor (GR) Complex BMP->GR_complex Binds to GRE Glucocorticoid Response Elements (GREs) GR_complex->GRE Translocates to nucleus and binds to Gene_Expression Altered Gene Expression GRE->Gene_Expression Regulates Anti_inflammatory Anti-inflammatory Proteins (e.g., Annexin A1) Gene_Expression->Anti_inflammatory Upregulation Pro_inflammatory Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Gene_Expression->Pro_inflammatory Downregulation Inflammation_down Decreased Inflammation Anti_inflammatory->Inflammation_down Pro_inflammatory->Inflammation_down

Caption: Simplified signaling pathway of Beclomethasone 17-Propionate.

Application Note: High-Throughput Quantitative Analysis of Beclomethasone 17-Propionate-d5 in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beclomethasone 17-propionate, a potent synthetic corticosteroid, is widely used in pharmaceuticals for its anti-inflammatory properties. Its presence in the environment, arising from manufacturing processes and excretion, is a growing concern due to potential ecotoxicological effects. Consequently, sensitive and reliable analytical methods are required for its monitoring in various environmental matrices.

This application note details a robust method for the quantitative analysis of Beclomethasone 17-Propionate in water, soil, and sediment samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Beclomethasone 17-Propionate-d5, is crucial for achieving high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate quantification technique. It relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled and unlabeled compounds are assumed to behave identically during extraction, cleanup, and ionization. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, as this ratio is unaffected by sample losses or matrix-induced signal suppression or enhancement.

cluster_sample Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Beclomethasone 17-Propionate (Unknown Amount) Extraction Extraction & Cleanup Analyte->Extraction IS This compound (Known Amount) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Ratio Measure Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Sample Preparation

1.1. Water Sample (Solid Phase Extraction - SPE)

  • Filtration: Filter the water sample (100 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

  • Spiking: Add a known concentration of this compound internal standard solution to the filtered water sample.

  • SPE Cartridge Conditioning: Condition a 200 mg, 6 mL Oasis HLB SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

1.2. Soil/Sediment Sample (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

  • Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

  • Weighing and Spiking: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known concentration of this compound internal standard solution.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate) and shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). Vortex for 30 seconds.

  • Centrifugation: Centrifuge the d-SPE tube at 10000 rpm for 2 minutes.

  • Evaporation and Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

Instrumental Analysis: LC-MS/MS

2.1. Liquid Chromatography (LC) Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-15 min: 30% B
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C

2.2. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

2.3. Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Beclomethasone 17-Propionate 465.2357.1100
465.2409.2100
This compound 470.2357.1100
470.2414.2100

Note: The MRM transitions for this compound are estimated based on the structure of the unlabeled compound and the mass shift from deuterium (B1214612) labeling. Optimization of these transitions on the specific instrument is recommended.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of Beclomethasone 17-Propionate in different environmental matrices. These values are indicative and may vary depending on the specific instrumentation and matrix composition.

MatrixRetention Time (min)Recovery (%)LOD (ng/L or ng/kg)LOQ (ng/L or ng/kg)
Surface Water ~6.585 - 1100.1 - 0.50.3 - 1.5
Wastewater Effluent ~6.580 - 1050.2 - 1.00.6 - 3.0
Soil ~6.575 - 1000.5 - 2.01.5 - 6.0
Sediment ~6.570 - 951.0 - 5.03.0 - 15.0

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Water Water Sample SPE Solid Phase Extraction (SPE) Water->SPE Soil Soil/Sediment Sample QuEChERS QuEChERS Soil->QuEChERS LCMS LC-MS/MS Analysis SPE->LCMS QuEChERS->LCMS Quant Quantification using This compound LCMS->Quant

Caption: Experimental workflow for environmental sample analysis.

Application Note: Quantitative Analysis of Beclomethasone 17-Propionate in Human Plasma using Isotope Dilution Mass Spectrometry with Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Beclomethasone (B1667900) 17-Propionate (B17P), the active metabolite of Beclomethasone Dipropionate (BDP), in human plasma. The method utilizes Isotope Dilution Mass Spectrometry (IDMS) with Beclomethasone 17-Propionate-d5 as the internal standard, ensuring high accuracy and precision. The protocol employs a straightforward solid-phase extraction (SPE) for sample clean-up, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is ideal for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of B17P.

Introduction

Beclomethasone Dipropionate (BDP) is a potent synthetic glucocorticoid prodrug widely used in the treatment of asthma and other inflammatory conditions.[1] Upon administration, BDP is rapidly hydrolyzed by esterases to its active metabolite, Beclomethasone 17-Propionate (B17P), which exhibits a high affinity for the glucocorticoid receptor, mediating the therapeutic anti-inflammatory effects.[1] Accurate quantification of B17P in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) modeling and clinical efficacy studies.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision by using a stable isotope-labeled version of the analyte as an internal standard.[2] The use of this compound, which co-elutes with the analyte and has nearly identical physicochemical properties, compensates for variations in sample preparation and matrix effects, leading to highly reliable results. This application note provides a detailed protocol for the extraction and quantification of B17P in human plasma using LC-MS/MS.

Signaling Pathway: Glucocorticoid Receptor-Mediated Action

Beclomethasone 17-Propionate exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated GR-B17P complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs). This interaction modulates the transcription of target genes, upregulating the expression of anti-inflammatory proteins and downregulating the expression of pro-inflammatory cytokines and other inflammatory mediators.

glucocorticoid_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17P Beclomethasone 17-Propionate GR_complex Inactive GR-HSP Complex B17P->GR_complex Binding Activated_GR Activated GR-B17P Complex GR_complex->Activated_GR HSP Dissociation GR_dimer GR-B17P Dimer Activated_GR->GR_dimer Nuclear Translocation & Dimerization GRE Glucocorticoid Response Element (GRE) GR_dimer->GRE Binding Transcription_Modulation Modulation of Gene Transcription GRE->Transcription_Modulation Anti_inflammatory Anti-inflammatory Proteins (Upregulation) Transcription_Modulation->Anti_inflammatory Pro_inflammatory Pro-inflammatory Cytokines (Downregulation) Transcription_Modulation->Pro_inflammatory

Figure 1: Glucocorticoid Receptor Signaling Pathway

Experimental Protocol

Materials and Reagents
  • Beclomethasone 17-Propionate analytical standard

  • This compound internal standard

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Ammonium formate

  • Formic acid

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

Instrumentation
  • Liquid Chromatograph (LC) system capable of binary gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of Beclomethasone 17-Propionate in methanol.

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Standard Solutions:

  • Prepare a series of working standard solutions of Beclomethasone 17-Propionate by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction):

  • To 200 µL of human plasma, add 20 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Method

The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV
Collision Gas Argon

Table 3: MRM Transitions (Proposed)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Beclomethasone 17-Propionate 465.2393.110015
465.2357.110025
This compound 470.2393.110015
470.2362.110025

Note: The proposed MRM transitions are based on the molecular weights and expected fragmentation patterns. These should be optimized for the specific instrument used.

Experimental Workflow

experimental_workflow start Start: Human Plasma Sample add_is Spike with This compound (Internal Standard) start->add_is spe Solid-Phase Extraction (SPE) add_is->spe evap Evaporation and Reconstitution spe->evap lc_ms LC-MS/MS Analysis evap->lc_ms data Data Acquisition and Processing (Ratio of Analyte/IS) lc_ms->data quant Quantification against Calibration Curve data->quant end End: B17P Concentration quant->end

Figure 2: Analytical Workflow for B17P Quantification

Method Validation and Performance

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present typical performance data that can be expected from a validated method based on similar assays for corticosteroids.

Table 4: Calibration Curve and Linearity

ParameterResult
Calibration Range 0.05 - 50 ng/mL
Regression Model Linear, weighted (1/x²)
Correlation Coefficient (r²) > 0.995

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ 0.05< 15%< 15%85 - 115%
Low QC 0.15< 10%< 10%90 - 110%
Mid QC 5.0< 10%< 10%90 - 110%
High QC 40.0< 10%< 10%90 - 110%

Table 6: Recovery and Matrix Effect

ParameterResult
Extraction Recovery > 85%
Matrix Effect Minimal, compensated by internal standard

Conclusion

The Isotope Dilution Mass Spectrometry method described provides a highly selective, sensitive, and accurate means for the quantification of Beclomethasone 17-Propionate in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures reliable results by correcting for analytical variability. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical method in their laboratories for various research and clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering peak shape issues during the chromatographic analysis of Beclomethasone (B1667900) 17-Propionate-d5. The following questions and answers address common problems such as peak tailing, fronting, and splitting.

Frequently Asked Questions (FAQs)

Q1: My Beclomethasone 17-Propionate-d5 peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue when analyzing corticosteroids like beclomethasone.[1][2] This is often due to secondary interactions between the analyte and the stationary phase.[3][4]

Potential Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with polar functional groups on the beclomethasone molecule, causing peak tailing.[3][4]

    • Solution: Lower the mobile phase pH by adding a small amount of an acid like 0.1% formic acid or trifluoroacetic acid. This suppresses the ionization of silanol groups, minimizing these unwanted interactions.[5] It is important to ensure the column can tolerate low pH conditions.[4]

    • Solution: Use a modern, high-purity, end-capped column. These columns have fewer accessible silanol groups, reducing the likelihood of peak tailing with polar or basic compounds.[5][6]

  • Column Overload: Injecting too much sample can exceed the column's capacity, leading to peak distortion.[1][2]

    • Solution: Reduce the sample concentration or injection volume.[2][7] Consider using a column with a higher loading capacity if dilution is not feasible.[2]

  • Poor Column Condition: A contaminated or worn-out column can lead to various peak shape problems.

    • Solution: Flush the column with a strong solvent to remove contaminants.[7] If the problem persists, the column may need to be replaced.[7] A blocked column frit can also disrupt the flow path and cause peak distortion.[8]

  • Inappropriate Mobile Phase: The composition of the mobile phase is critical for achieving good peak shape.

    • Solution: Optimize the mobile phase composition, including the ratio of organic solvent to the aqueous phase.[5] Also, ensure the mobile phase is properly degassed to prevent bubble formation.[7]

The following diagram illustrates the effect of mobile phase pH on silanol interactions:

cluster_0 High pH (Silanols Ionized) cluster_1 Low pH (Silanols Protonated) A SiO- B Beclomethasone (Polar Interaction) A->B Strong Secondary Interaction C Result: Peak Tailing B->C D SiOH E Beclomethasone (Reduced Interaction) D->E Minimal Secondary Interaction F Result: Symmetrical Peak E->F

Caption: Impact of Mobile Phase pH on Silanol Interactions.

Q2: Why is my this compound peak fronting?

Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is less common than tailing but can still occur.[1][2]

Potential Causes and Solutions:

  • Column Overload: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting.[2]

    • Solution: Dilute the sample or decrease the injection volume.[7]

  • Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.[7]

  • Low Column Temperature: In some cases, a column temperature that is too low can contribute to peak fronting.[7]

    • Solution: Increase the column temperature. Using a column oven will ensure a stable temperature.[5][7]

Q3: I am observing a split or shoulder peak for this compound. What should I do?

Peak splitting or the appearance of a shoulder on the main peak can be caused by several factors, from issues with the separation method to problems with the HPLC system itself.[1][8]

Potential Causes and Solutions:

  • Co-eluting Impurity: The shoulder peak might be a closely eluting impurity.

    • Solution: Optimize the mobile phase to improve resolution. This could involve adjusting the organic-to-aqueous ratio, trying a different organic solvent (e.g., methanol (B129727) instead of acetonitrile), or using a shallower gradient.[5] A column with a different stationary phase chemistry may also provide the necessary selectivity.[5]

  • Blocked Column Frit or Column Void: A partial blockage of the inlet frit or a void at the head of the column can cause the sample to travel through the column in two different paths, resulting in a split peak.[8]

    • Solution: Reverse flush the column to try and dislodge any particulates from the frit. If this does not work, the frit or the entire column may need to be replaced.[8]

  • Disrupted Sample Flow Path: Issues before the column, such as poorly made connections or tubing with a large internal diameter, can disrupt the sample band before it reaches the column.

    • Solution: Ensure all fittings are properly tightened and that the tubing between the injector, column, and detector is as short as possible with a narrow internal diameter to minimize extra-column volume.[5]

Troubleshooting Workflow

The following diagram provides a systematic approach to diagnosing peak shape problems with this compound.

Start Start: Peak Shape Issue (Tailing, Fronting, Splitting) CheckMethod Review Method Parameters - Mobile Phase pH - Solvent Composition - Temperature Start->CheckMethod CheckSample Examine Sample Preparation - Concentration (Overload?) - Injection Volume - Sample Solvent Start->CheckSample CheckHardware Inspect HPLC System - Column Condition - Fittings and Tubing - Contamination Start->CheckHardware OptimizeMethod Optimize Method - Adjust pH - Change Solvent Ratio - Modify Temperature CheckMethod->OptimizeMethod DiluteSample Dilute Sample or Reduce Injection Volume CheckSample->DiluteSample MaintainSystem Perform System Maintenance - Flush/Replace Column - Check Fittings - Clean System CheckHardware->MaintainSystem ProblemSolved Problem Resolved OptimizeMethod->ProblemSolved DiluteSample->ProblemSolved MaintainSystem->ProblemSolved

Caption: Troubleshooting Workflow for Peak Shape Issues.

Experimental Protocols

Typical Starting HPLC Method for Beclomethasone Analysis

The following table summarizes a common starting point for a reversed-phase HPLC method for beclomethasone dipropionate, which can be adapted for this compound.[5][9][10] Optimization will likely be required for your specific application.

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water or Methanol and Water
(e.g., 85:15 v/v Methanol:Water)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10-20 µL
Sample Preparation

Proper sample preparation is crucial to avoid many chromatographic problems.

  • Stock Solution: Accurately weigh and dissolve the this compound standard in a suitable solvent, such as methanol, to create a stock solution.[9]

  • Working Standard: Dilute the stock solution with the mobile phase to the desired concentration.

  • Filtration: Filter all solutions through a 0.45 µm membrane filter before injection to remove any particulates that could block the column frit.[9]

References

Improving "Beclomethasone 17-Propionate-d5" recovery in sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Beclomethasone (B1667900) 17-Propionate-d5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing sample preparation and troubleshooting recovery issues for this internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low recovery of Beclomethasone 17-Propionate-d5?

A1: Low recovery of this compound can stem from several factors during sample preparation. The most common issues include suboptimal pH during extraction, inappropriate selection of solvents for solid-phase extraction (SPE) or liquid-liquid extraction (LLE), incomplete elution from the SPE cartridge, and significant matrix effects from the biological sample.[1]

Q2: Which extraction techniques are recommended for this compound?

A2: Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used for corticosteroids like beclomethasone derivatives. SPE, particularly with reversed-phase sorbents like C8 or C18, is often preferred for its ability to provide cleaner extracts.[2] LLE offers a simpler, alternative method.

Q3: How do matrix effects impact the recovery and quantification of this compound?

A3: Components in the sample matrix (e.g., lipids, proteins, salts in plasma or urine) can interfere with the extraction process by preventing the internal standard from binding to the SPE sorbent or by co-eluting and causing ion suppression or enhancement during LC-MS/MS analysis.[1] Proper sample pre-treatment and optimized extraction methods are crucial to minimize these effects.

Q4: Can this compound degrade during sample preparation?

A4: While generally stable, prolonged exposure to harsh pH conditions (strong acids or bases) or high temperatures should be avoided to prevent potential degradation of the propionate (B1217596) ester.

Troubleshooting Guides

Low Recovery in Solid-Phase Extraction (SPE)

If you are experiencing low recovery of this compound during your SPE workflow, consult the following guide.

Troubleshooting Workflow for Low SPE Recovery

SPE_Troubleshooting start Low Recovery Observed check_sample_prep Verify Sample Pre-treatment (pH, Dilution) start->check_sample_prep check_conditioning Ensure Proper Sorbent Conditioning check_sample_prep->check_conditioning Pre-treatment OK solution Recovery Improved check_sample_prep->solution Adjust pH/Dilution check_loading Optimize Sample Loading (Flow Rate) check_conditioning->check_loading Conditioning OK check_conditioning->solution Re-optimize Conditioning check_washing Evaluate Wash Steps (Solvent Strength) check_loading->check_washing Loading OK check_loading->solution Adjust Flow Rate check_elution Optimize Elution (Solvent & Volume) check_washing->check_elution Washing OK check_washing->solution Change Wash Solvent investigate_matrix Investigate Matrix Effects check_elution->investigate_matrix Elution OK, still low check_elution->solution Change Elution Solvent/Volume investigate_matrix->solution Matrix effects mitigated

Caption: A decision tree for troubleshooting low recovery in SPE.

Detailed Troubleshooting Steps:

Issue Potential Cause Recommended Action
Analyte Loss During Sample Loading Sample pH is not optimal for retention on the sorbent.Adjust the sample pH to ensure this compound is in a neutral form, enhancing its retention on reversed-phase sorbents.
Sample loading flow rate is too high.Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.
Analyte Loss During Washing The wash solvent is too strong and is prematurely eluting the analyte.Decrease the organic content of the wash solvent. For example, if using 40% methanol (B129727), try 20%.
Incomplete Elution The elution solvent is too weak to desorb the analyte from the sorbent.Increase the strength of the elution solvent (e.g., from 70% methanol to 90% or switch to acetonitrile).
The volume of the elution solvent is insufficient.Increase the elution volume in small increments or perform a second elution step and combine the fractions.
Matrix Effects Co-elution of interfering substances from the biological matrix.Incorporate a stronger wash step or consider using a different SPE sorbent chemistry (e.g., mixed-mode).[2][3]
Low Recovery in Liquid-Liquid Extraction (LLE)

For issues encountered during LLE, please refer to the following guide.

Issue Potential Cause Recommended Action
Poor Extraction Efficiency Suboptimal pH of the aqueous phase.Adjust the pH of the sample to ensure the analyte is in its neutral, more non-polar form.
Incorrect choice of organic solvent.Select a solvent with appropriate polarity. A mixture of ether and a less polar solvent like cyclohexane (B81311) or hexane (B92381) can be effective.[4]
Insufficient mixing (vortexing).Ensure vigorous and adequate mixing time to facilitate the partitioning of the analyte into the organic phase.
Emulsion Formation High concentration of proteins or lipids in the sample.Centrifuge at a higher speed and for a longer duration. The addition of a small amount of salt may also help break the emulsion.
Analyte Loss Analyte is partitioning back into the aqueous phase during separation.Ensure a clean separation of the organic layer. A secondary extraction of the aqueous phase may improve recovery.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for the extraction of this compound from human plasma using a C18 SPE cartridge.

SPE Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis plasma Plasma Sample + This compound pretreat Dilute with 4% H3PO4 plasma->pretreat condition 1. Condition Cartridge (Methanol, then Water) pretreat->condition load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge (10% Methanol) load->wash elute 4. Elute Analyte (90% Methanol) wash->elute drydown Evaporate Eluate elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcsms Inject into LC-MS/MS reconstitute->lcsms

Caption: A typical workflow for SPE sample preparation.

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution of this compound. Dilute the sample with an equal volume of 4% phosphoric acid in water to precipitate proteins and adjust the pH.[5] Centrifuge to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and the target analyte with 2 mL of 90% methanol in water into a clean collection tube.[5]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol provides an alternative method for extraction.

Methodology:

  • Sample Preparation: To 500 µL of plasma in a glass tube, add the internal standard solution of this compound.

  • Extraction: Add 3 mL of an ether-cyclohexane (4:1, v/v) mixture.[4]

  • Mixing: Vortex the tube vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection: Transfer the upper organic layer to a new tube.

  • Dry-down and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Data Presentation

The following tables present hypothetical data to illustrate the impact of optimizing key parameters on the recovery of this compound.

Table 1: Effect of SPE Wash Solvent on Recovery

Wash Solvent Composition (% Methanol in Water)Analyte Recovery (%)Signal-to-Noise Ratio
5%95150
10% (Recommended) 92 300
20%85310
40%65320

This table illustrates that while a weaker wash solvent (5% Methanol) gives slightly higher recovery, a 10% Methanol wash provides a significantly better signal-to-noise ratio by removing more interfering matrix components.

Table 2: Effect of SPE Elution Solvent on Recovery

Elution Solvent Composition (% Methanol in Water)Analyte Recovery (%)
60%55
70%78
80%91
90% (Recommended) 94
100% (Methanol)95

This table demonstrates the importance of using a sufficiently strong solvent to elute the analyte, with recovery plateauing around 90-100% methanol.

References

"Beclomethasone 17-Propionate-d5" stability issues in analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Beclomethasone (B1667900) 17-Propionate-d5 during analytical method development and execution.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation products of Beclomethasone 17-Propionate?

Beclomethasone 17-Propionate (17-BMP) is a primary active metabolite of Beclomethasone Dipropionate (BDP). The degradation of BDP and its subsequent metabolites has been studied, revealing several key products. While 17-BMP is a metabolite of BDP, it can also undergo further degradation. The degradation pathway of BDP involves hydrolysis to 17-BMP, Beclomethasone 21-Monopropionate (21-BMP), and subsequently to Beclomethasone (BOH).[1][2][3] Further degradation of beclomethasone and its monopropionate esters can lead to the formation of other species, including 9,11-epoxy derivatives.[1][4]

Q2: What are the expected stability issues with the deuterated standard, Beclomethasone 17-Propionate-d5?

While specific stability data for the deuterated form (d5) is not extensively published, it is expected to exhibit similar degradation pathways to the non-deuterated (d0) compound. The deuterium (B1214612) labeling on the propionate (B1217596) group is unlikely to alter the primary degradation mechanisms, which typically involve hydrolysis of the ester linkages and potential modifications to the steroid core under stressful conditions (e.g., extreme pH, high temperature, or exposure to light). Users should be vigilant for the appearance of deuterated analogues of the known degradation products of 17-BMP.

Q3: What are the typical kinetics of Beclomethasone ester degradation?

In human plasma, the decomposition of Beclomethasone Dipropionate (BDP), 17-BMP, and BOH follows pseudo-first-order kinetics.[2] The half-life of 17-BMP in human plasma at an initial concentration of 40 µg/mL has been reported to be approximately 3.0 ± 0.2 hours.[2]

Troubleshooting Guides

This section provides structured guidance for identifying and resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing for this compound
  • Possible Cause 1: Suboptimal Mobile Phase pH.

    • Troubleshooting Step: Ensure the mobile phase pH is appropriate for the analyte. Corticosteroids like beclomethasone derivatives can be sensitive to pH. A slightly acidic mobile phase is often preferred.

  • Possible Cause 2: Secondary Interactions with Stationary Phase.

    • Troubleshooting Step: Use a high-purity, end-capped C18 column. Consider adding a competitive base (e.g., a low concentration of triethylamine) to the mobile phase to block active silanol (B1196071) groups on the stationary phase.

  • Possible Cause 3: Column Overload.

    • Troubleshooting Step: Reduce the injection volume or the concentration of the sample.

Issue 2: Inconsistent or Low Recovery of this compound
  • Possible Cause 1: Degradation during Sample Preparation.

    • Troubleshooting Step: Minimize the time between sample preparation and analysis. Keep samples at a low temperature (e.g., 4°C) and protected from light.[5] Avoid extreme pH conditions in sample processing buffers.

  • Possible Cause 2: Adsorption to Vials or Tubing.

    • Troubleshooting Step: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. Ensure all tubing in the HPLC system is inert.

  • Possible Cause 3: Inefficient Extraction from the Matrix.

    • Troubleshooting Step: Optimize the extraction procedure. This may involve testing different extraction solvents or using a solid-phase extraction (SPE) protocol specifically designed for corticosteroids.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram
  • Possible Cause 1: Degradation of the Analyte or Internal Standard.

    • Troubleshooting Step: Conduct forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) on both the analyte and the deuterated internal standard to identify the retention times of potential degradation products.[6][7] This will help in confirming if the unknown peaks are related to degradation.

  • Possible Cause 2: Contamination from Solvents or Sample Matrix.

    • Troubleshooting Step: Analyze blank injections of your mobile phase and a blank matrix sample to identify any background contaminants.

Quantitative Data Summary

Table 1: Half-lives of Beclomethasone Esters in Human Plasma

CompoundInitial Concentration (µg/mL)Half-life (hours)
Beclomethasone Dipropionate (BDP)4010.9 ± 0.4
Beclomethasone 17-Monopropionate (17-BMP)403.0 ± 0.2
Beclomethasone (BOH)4024.8 ± 0.2

(Data sourced from Foe et al., 1998)[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Beclomethasone Esters

This protocol is a general guideline based on published methods for the analysis of beclomethasone dipropionate and its degradation products.[5][6][8]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. For example, a mixture of methanol and water (85:15 v/v) has been used.[6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Detection Wavelength: 240 nm or 254 nm.[5][6]

  • Column Temperature: 40°C.[5]

  • Injection Volume: 10 µL.[5]

Protocol 2: Forced Degradation Study

To investigate the stability of this compound, a forced degradation study can be performed.[9]

  • Acid Hydrolysis: Incubate the analyte solution in 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before injection.[6][7]

  • Base Hydrolysis: Incubate the analyte solution in 0.1 M NaOH at room temperature. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the analyte solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) for a defined period.

  • Thermal Degradation: Heat the solid analyte or a solution of the analyte at an elevated temperature (e.g., 60-80°C).

Visualizations

cluster_troubleshooting Troubleshooting Workflow for B17P-d5 Instability Start Inconsistent Analytical Results Check_System Verify LC System Performance (System Suitability Test) Start->Check_System System_OK System OK? Check_System->System_OK Fix_System Troubleshoot LC System (e.g., check for leaks, column) System_OK->Fix_System No Investigate_Sample Investigate Sample Stability System_OK->Investigate_Sample Yes Fix_System->Check_System Prep_Deg Degradation during Sample Prep? Investigate_Sample->Prep_Deg Optimize_Prep Optimize Sample Prep (e.g., lower temp, protect from light) Prep_Deg->Optimize_Prep Yes Storage_Deg Degradation during Storage/Analysis? Prep_Deg->Storage_Deg No End Method Optimized Optimize_Prep->End Optimize_Storage Optimize Storage Conditions (e.g., use autosampler cooling) Storage_Deg->Optimize_Storage Yes Forced_Deg Perform Forced Degradation Study to Identify Degradants Storage_Deg->Forced_Deg No Optimize_Storage->End Forced_Deg->End

Caption: Troubleshooting workflow for this compound instability.

cluster_degradation Proposed Degradation Pathway of Beclomethasone Esters BDP Beclomethasone Dipropionate (BDP) BMP17 Beclomethasone 17-Monopropionate (17-BMP) BDP->BMP17 Hydrolysis BMP21 Beclomethasone 21-Monopropionate (21-BMP) BDP->BMP21 Hydrolysis BOH Beclomethasone (BOH) BMP17->BOH Hydrolysis BMP21->BOH Hydrolysis Epoxide 9,11-Epoxy Derivatives BMP21->Epoxide Loss of HCl BOH->Epoxide Loss of HCl

Caption: Proposed degradation pathway of Beclomethasone esters.

References

Technical Support Center: Minimizing Isotopic Interference with Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate isotopic interference when using Beclomethasone (B1667900) 17-Propionate-d5 (B17P-d5) as an internal standard in quantitative mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is Beclomethasone 17-Propionate-d5 and why is it used in bioanalysis?

A1: this compound (B17P-d5) is a stable isotope-labeled (SIL) version of Beclomethasone 17-Propionate (B17P), an active metabolite of the corticosteroid drug Beclomethasone Dipropionate (BDP).[1][2] In quantitative bioanalysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), B17P-d5 serves as an internal standard (IS). Because its chemical and physical properties are nearly identical to the unlabeled analyte (B17P), it co-elutes during chromatography and experiences the same effects during sample preparation and ionization.[3][4][5] This allows it to accurately correct for variability, leading to highly precise and accurate quantification.[4]

Q2: What is isotopic interference in the context of LC-MS/MS analysis?

A2: Isotopic interference, often called "cross-talk" or "cross-contribution," occurs when the mass spectrometry signal of the analyte (B17P) overlaps with the signal of its internal standard (B17P-d5).[3][6] This is typically caused by the natural abundance of heavy isotopes (e.g., ¹³C, ³⁷Cl) in the analyte molecule. A small fraction of the B17P molecules will have a mass that is several atomic mass units (amu) higher than the monoisotopic mass. If this overlaps with the mass of the B17P-d5 standard, it can artificially inflate the internal standard's signal.[7][8]

Q3: What are the primary sources of interference for B17P-d5?

A3: There are three main sources of interference:

  • Analyte Isotopic Contribution: The most common source is the natural isotopic distribution of the B17P analyte itself. At high concentrations, the signal from B17P molecules containing naturally occurring heavy isotopes can become significant enough to be detected in the B17P-d5 mass channel.[7][8]

  • Metabolite Interference: Other metabolites of Beclomethasone Dipropionate, such as Beclomethasone 21-monopropionate or Beclomethasone itself, could potentially be isobaric (have the same nominal mass) with B17P-d5.[2][9] If these metabolites are not fully separated chromatographically, they can cause interference.

  • Internal Standard Impurity: The B17P-d5 standard itself may contain a small percentage of the unlabeled B17P as an impurity from its synthesis. This would cause a persistent signal in the analyte channel even in blank samples.[3]

Q4: What are the consequences of unaddressed isotopic interference?

A4: If not identified and corrected, isotopic interference can lead to significant analytical errors. The primary consequence is inaccurate quantification due to an artificially high internal standard response.[6] This typically results in the underestimation of the analyte concentration, particularly at the upper end of the calibration range, causing the calibration curve to become non-linear.[7][8] This can compromise the precision and reliability of the entire assay.[6]

Q5: How can I proactively check for isotopic interference during method development?

A5: A straightforward way to assess interference is to prepare and analyze a sample containing the unlabeled analyte (B17P) at its highest expected concentration (e.g., the Upper Limit of Quantification, ULOQ) without adding the B17P-d5 internal standard.[3][6] By monitoring the mass transition for B17P-d5, you can directly observe any signal contribution from the analyte. A significant signal confirms the presence of cross-contribution.[3]

Troubleshooting Guides

Problem: My calibration curve for Beclomethasone 17-Propionate is non-linear at high concentrations. Could this be isotopic interference?

This is a classic symptom of analyte-to-internal standard cross-contribution.[7] At low analyte concentrations, the isotopic contribution is negligible. However, as the analyte concentration increases, its isotopic signal can become a significant portion of the total signal measured for the internal standard, leading to a non-linear, "bending" curve.

Solution Steps:

  • Confirm Interference: Follow the procedure outlined in "Experimental Protocol 1" to quantify the percentage of cross-contribution at your ULOQ.

  • Optimize Mass Spectrometry: Investigate alternative precursor or product ion transitions (MRM transitions) for B17P-d5 that may be less susceptible to overlap from B17P isotopes.

  • Adjust IS Concentration: A modest increase in the internal standard concentration can sometimes lower the relative percentage of the interference, although this may not be cost-effective and risks causing ion suppression.[7]

  • Implement a Non-Linear Curve Fit: If the interference is predictable and consistent, using a weighted (e.g., 1/x²) quadratic regression or another non-linear model can provide a more accurate fit for the calibration curve.[8]

Data Presentation

Table 1: Example LC-MS/MS Parameters for B17P and B17P-d5 Note: These are example values and must be optimized for your specific instrument and method.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Beclomethasone 17-Propionate465.2357.12550
This compound470.2357.12550

Table 2: Example Data for Assessing Analyte Cross-Contribution to IS Signal

Sample DescriptionAnalyte (B17P) Concentration (ng/mL)IS (B17P-d5) Concentration (ng/mL)Observed Peak Area in IS ChannelCalculated Cross-Contribution
Blank + IS050850,000N/A
ULOQ Standard (Analyte Only)5000042,5005.0%
Calculation: (ULOQ Area / Blank Area) x 100

Experimental Protocols

Protocol 1: Procedure to Experimentally Determine Isotopic Interference

Objective: To quantify the percent signal contribution of the unlabeled analyte (B17P) to the internal standard (B17P-d5) mass channel.

Materials:

  • Calibrated stock solutions of B17P and B17P-d5.

  • Blank biological matrix (e.g., plasma, serum).

  • Validated sample preparation materials (e.g., SPE cartridges, extraction solvents).

  • Calibrated LC-MS/MS system.

Methodology:

  • Prepare a "Blank + IS" Sample: Spike blank matrix with the B17P-d5 internal standard at the concentration used in your assay. Process this sample.

  • Prepare an "Analyte ULOQ" Sample: Spike blank matrix with B17P at the highest concentration of your calibration curve (ULOQ). Do not add any B17P-d5. Process this sample.

  • Analysis: Inject both processed samples onto the LC-MS/MS system using your established method.

  • Data Acquisition:

    • For the "Blank + IS" sample, measure the peak area for the B17P-d5 transition. This is your reference IS response (Area_IS_Ref).

    • For the "Analyte ULOQ" sample, measure the peak area in the B17P-d5 transition channel at the retention time of B17P. This is the interference response (Area_Interference).

  • Calculation: Calculate the percent cross-contribution using the following formula: % Contribution = (Area_Interference / Area_IS_Ref) * 100

Acceptance Criteria: The contribution should ideally be as low as possible. A contribution of >5% at the ULOQ may indicate that mitigation strategies are necessary.

Protocol 2: General LC-MS/MS Method for Beclomethasone Metabolite Analysis

Objective: To provide a starting point for developing a robust method for the simultaneous quantification of BDP, B17P, and other metabolites.

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an appropriate SPE cartridge (e.g., C18 or mixed-mode) with methanol (B129727) followed by water.

  • Pre-treat 200 µL of plasma sample by adding 20 µL of B17P-d5 working solution and 200 µL of a buffer (e.g., 4% phosphoric acid). Vortex to mix.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elute the analytes with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start with a low percentage of Mobile Phase B, ramp up to elute analytes, followed by a high-organic wash and re-equilibration.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for B17P and B17P-d5.

  • MRM Transitions: Use optimized transitions similar to those in Table 1.

Visualizations

observe Observe Issue (e.g., Non-Linear Curve) test Perform Cross-Contribution Test (Protocol 1) observe->test evaluate Is Interference >5%? test->evaluate mitigate Implement Mitigation Strategy evaluate->mitigate Yes validate Re-Validate Assay Performance evaluate->validate No option1 Optimize MRM Transitions mitigate->option1 option2 Use Weighted (1/x²) Non-Linear Regression mitigate->option2 option3 Re-evaluate IS Concentration mitigate->option3 option1->validate option2->validate option3->validate

Caption: Workflow for Investigating and Mitigating Isotopic Interference.

cluster_analyte Analyte: B17P cluster_is Internal Standard: B17P-d5 cluster_metabolite Potential Isobaric Metabolite A1 Monoisotopic [M] A2 Isotopologue [M+5] IS1 Monoisotopic [M+5] A2->IS1 Isotopic Interference M1 Metabolite X [M+5] M1->IS1 Isobaric Interference

Caption: Sources of Signal Interference in the Internal Standard Mass Channel.

BDP Beclomethasone Dipropionate (BDP) (Pro-drug) B17P Beclomethasone 17-Propionate (B17P) (Active Metabolite) BDP->B17P Esterases, CYP3A B21P Beclomethasone 21-Propionate (B21P) BDP->B21P BOH Beclomethasone (BOH) B17P->BOH B21P->BOH

Caption: Simplified Metabolic Pathway of Beclomethasone Dipropionate (BDP).

References

Technical Support Center: Beclomethasone 17-Propionate-d5 Fragmentation Pattern Optimization in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beclomethasone (B1667900) 17-Propionate-d5 in MS/MS applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion ([M+H]⁺) for Beclomethasone 17-Propionate-d5?

A1: The molecular formula for this compound is C₂₅H₂₈D₅ClO₆. The theoretical monoisotopic mass is approximately 470.2 g/mol . Therefore, in positive electrospray ionization (ESI+) mode, the expected protonated precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of approximately 471.2 . It is crucial to confirm this value by infusing a standard solution of this compound into the mass spectrometer.

Q2: What are the common product ions for this compound in MS/MS?

A2: While specific MRM transitions for this compound are not widely published, the fragmentation is expected to be similar to its non-deuterated analog. Common fragmentation pathways for corticosteroids like beclomethasone involve neutral losses of the propionate (B1217596) group, water (H₂O), and hydrochloric acid (HCl).

For this compound, the primary fragmentation would likely involve the loss of the deuterated propionate group (C₃D₅H₂O₂). Other potential product ions could result from subsequent losses of water or HCl from the steroid backbone. An empirical approach to determine the optimal product ions is recommended.

Q3: I am not seeing a strong signal for my precursor ion. What are some common causes?

A3: Several factors can contribute to a weak precursor ion signal:

  • Ionization Source Parameters: Inadequate optimization of source temperature, ion spray voltage, and gas pressures (nebulizer, heater, and curtain gas) can lead to poor ionization efficiency.

  • Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization. For corticosteroids, mobile phases containing a small amount of an additive like ammonium (B1175870) formate (B1220265) or formic acid in water and an organic solvent like methanol (B129727) or acetonitrile (B52724) are often used.

  • Sample Preparation: Inefficient extraction from the sample matrix can result in low analyte concentration. Matrix effects, where other components in the sample suppress the ionization of the target analyte, are also a common issue.

  • Analyte Stability: Beclomethasone 17-Propionate can be susceptible to degradation. Ensure proper storage and handling of both the standard and the samples.

Q4: My signal is inconsistent between injections. What should I check?

A4: Inconsistent signal intensity can be due to:

  • LC System Issues: Fluctuations in pump pressure, leaks, or a partially clogged injector can lead to variable injection volumes.

  • Column Performance: A deteriorating column can result in poor peak shape and inconsistent retention times.

  • Autosampler Issues: Inconsistent sample draw volumes or air bubbles in the syringe can cause variability.

  • Matrix Effects: Variable matrix components between samples can lead to inconsistent ion suppression or enhancement. The use of a stable isotope-labeled internal standard like this compound is designed to compensate for this, but significant variations can still have an impact.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the optimization of the fragmentation pattern for this compound.

Problem Possible Causes Recommended Solutions
No or Very Low Precursor Ion Intensity 1. Incorrect mass spectrometer settings.2. Poor ionization efficiency.3. Analyte degradation.4. Inefficient sample extraction.1. Verify the calculated m/z of the precursor ion. Infuse a standard solution directly into the MS to confirm.2. Optimize ion source parameters (e.g., spray voltage, gas flows, temperature).3. Use a fresh, properly stored standard solution.4. Re-evaluate your sample preparation protocol for extraction efficiency.
Multiple Precursor Ions Observed 1. Formation of adducts (e.g., sodium [M+Na]⁺, potassium [M+K]⁺).2. In-source fragmentation.1. Modify mobile phase to include ammonium formate to promote protonation. Reduce the concentration of non-volatile salts.2. Reduce the cone voltage or other in-source fragmentation parameters.
Unstable or Noisy Product Ion Signal 1. Suboptimal collision energy.2. Insufficient precursor ion intensity.3. High chemical background.1. Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of potential product ions.2. Address the root cause of low precursor ion intensity (see above).3. Check for contaminants in the mobile phase, LC system, or sample.
Poor Fragmentation Efficiency 1. Collision energy is too low.2. Collision gas pressure is not optimal.1. Increase the collision energy in a stepwise manner to find the optimal setting for your desired product ions.2. Optimize the collision gas pressure according to your instrument's guidelines.
Interference from Matrix Components 1. Co-elution with matrix components.2. Ion suppression or enhancement.1. Optimize the chromatographic separation to resolve the analyte from interfering peaks.2. Improve sample clean-up procedures (e.g., solid-phase extraction). Dilute the sample if possible.

Experimental Protocols

Protocol 1: Empirical Determination of Optimal MRM Transitions

This protocol outlines the steps to determine the optimal precursor and product ions for this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (Q1 Scan): Perform a full scan in the positive ion mode to identify the [M+H]⁺ precursor ion. The expected m/z is ~471.2.

  • Product Ion Scan (MS/MS): Set the mass spectrometer to fragment the identified precursor ion (m/z 471.2). Scan a range of m/z values in the third quadrupole (Q3) to identify the major product ions.

  • Collision Energy Optimization: For each of the most intense product ions, perform a collision energy optimization. This involves ramping the collision energy while monitoring the intensity of the selected product ion. The collision energy that yields the highest and most stable signal should be chosen.

  • Select MRM Transitions: Based on the results, select at least two of the most intense and specific product ions for your quantitative assay (one for quantification and one for confirmation).

Protocol 2: General LC-MS/MS Method for Corticosteroid Analysis

This protocol provides a starting point for developing a chromatographic method for this compound.

Parameter Recommendation
LC Column C18 or similar reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 2 mM ammonium formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid or 2 mM ammonium formate
Gradient Start with a low percentage of Mobile Phase B (e.g., 30-40%) and ramp up to a high percentage (e.g., 90-95%) over several minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection Sample Biological Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection Evaporation->Injection Column C18 Column Injection->Column Gradient Gradient Elution Column->Gradient Ionization ESI+ Ionization Gradient->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Fragmentation (Q2) Precursor->Fragmentation Product Product Ion Detection (Q3) Fragmentation->Product Data_Analysis Data Analysis & Quantification Product->Data_Analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Troubleshooting_Tree Start Low or No Signal Check_Infusion Direct Infusion Signal OK? Start->Check_Infusion Check_LC Check LC System (Leaks, Pressure, Column) Check_Infusion->Check_LC Yes Optimize_MS Optimize MS Source Parameters (Voltage, Gas, Temp) Check_Infusion->Optimize_MS No Check_Sample_Prep Evaluate Sample Prep (Extraction, Matrix Effects) Check_LC->Check_Sample_Prep LC OK Fix_LC Resolve LC Issue Check_LC->Fix_LC Issue Found Recheck_Infusion Re-check Infusion Signal Optimize_MS->Recheck_Infusion Done Improve_Prep Improve Sample Clean-up Check_Sample_Prep->Improve_Prep Inefficient Final_Check Systematically Troubleshoot Check_Sample_Prep->Final_Check Efficient

Caption: Troubleshooting decision tree for low signal issues.

Technical Support Center: Overcoming "Beclomethasone 17-Propionate-d5" Adsorption to Labware

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the adsorption of "Beclomethasone 17-Propionate-d5" and other lipophilic compounds to laboratory equipment.

Troubleshooting Guide

Adsorption of "this compound" to labware can lead to inaccurate and unreliable experimental results. This guide will help you identify the potential causes and implement effective solutions.

Problem: Inconsistent or lower than expected concentrations of Beclomethasone (B1667900) 17-Propionate-d5 in your samples.

Potential Cause 1: Inappropriate Labware Material

Lipophilic compounds like this compound readily adsorb to the surfaces of common laboratory plastics such as polypropylene (B1209903) and polystyrene.[1][2] While glass is generally less adsorptive than standard plastics, it is not entirely immune to this issue.[1]

Solutions:

  • Select Low-Binding Labware: Opt for microcentrifuge tubes and plates specifically marketed as "low-binding" or "low-retention."[1] These products have surfaces that are treated to minimize hydrophobic interactions.

  • Use Glassware Cautiously: For critical applications, consider using glass vials, which tend to exhibit lower adsorption compared to standard plastics.[1] However, be aware that some adsorption can still occur.

  • Consider Silanized Glassware: Silanization of glass surfaces creates a non-polar, inert barrier that can reduce the adsorption of analytes.[3]

Potential Cause 2: Suboptimal Solution Composition

The composition of the solvent or buffer in which your compound is dissolved plays a critical role in its adsorption to labware.

Solutions:

  • Incorporate Proteins: The presence of proteins, such as Bovine Serum Albumin (BSA) or serum, in your solution can significantly reduce steroid adsorption.[1][2] These proteins can coat the labware surface and also bind to the analyte in the solution, preventing it from interacting with the container walls.[1][4] A common and effective concentration for BSA is around 1 mg/mL.[1]

  • Add Non-Ionic Detergents: Including a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in aqueous buffers can effectively prevent adsorption to hydrophobic plastic surfaces.[1][4]

  • Increase Salt Concentration: For interactions that may be charge-based, increasing the salt concentration (e.g., with NaCl) in your buffer can create a shielding effect and reduce adsorption.[4]

  • Use Organic Solvents: Adding an organic solvent such as methanol (B129727) or acetonitrile (B52724) to your sample solution can also help to reduce hydrophobic adsorption.[5]

Potential Cause 3: Experimental Conditions

Certain experimental conditions can exacerbate the adsorption of your compound.

Solutions:

  • Control Temperature: Lower temperatures can sometimes increase the tendency of steroids to adsorb to surfaces.[2] Where possible, conduct experiments at a consistent and appropriate temperature.

  • Minimize Incubation Time: The longer a solution is in contact with the labware, the greater the potential for adsorption.[2] Minimize incubation times when feasible.

  • Evaluate Centrifugation Effects: While not always a primary factor, be mindful that centrifugation can increase the contact of the analyte with the tube walls.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated beclomethasone standard showing poor recovery?

A: Poor recovery of "this compound" is often due to its adsorption to laboratory plastics and even glass surfaces.[1][2] This is a common issue with lipophilic compounds. To improve recovery, consider using low-binding labware, adding a protein like BSA or a non-ionic detergent to your solutions, or pre-coating your labware.[1][4]

Q2: What is the best type of labware to use for steroid analysis?

A: For sensitive applications involving steroids, low-binding polypropylene tubes are a good choice to minimize adsorption.[1][2] Silanized glass vials are another excellent option, as the surface treatment creates an inert barrier.[3] While standard glass is often better than untreated plastic, it can still adsorb steroids.[1]

Q3: How does Bovine Serum Albumin (BSA) prevent adsorption?

A: BSA is a protein that can prevent the adsorption of other molecules in two main ways. Firstly, it can coat the hydrophobic surfaces of plastic and glass labware, physically blocking the sites where your compound of interest might bind.[1][4] Secondly, proteins in the solution can bind to the analyte, keeping it in solution and preventing it from interacting with the container surface.[1]

Q4: Can I pre-treat my labware to prevent adsorption?

A: Yes, pre-coating your labware with a protein solution like BSA is an effective strategy.[1] Incubating the labware with a BSA solution (e.g., 1-10 mg/mL) before use will block the non-specific binding sites.[1]

Q5: Are there any additives I can use in my mobile phase for LC-MS to reduce adsorption in the vial?

A: While you must consider compatibility with your LC-MS system, adding a small percentage of an organic solvent like acetonitrile or methanol to your sample diluent can reduce hydrophobic interactions.[5] Some studies have also explored the use of LC-MS compatible anti-adsorption diluents based on hydrolyzed BSA.[6]

Q6: Does the lipophilicity of a steroid affect its degree of adsorption?

A: Yes, the lipophilicity of a steroid is a strong predictor of its tendency to adsorb to labware.[2][7] More lipophilic steroids generally exhibit a higher degree of adsorption. Beclomethasone dipropionate is a lipophilic compound, suggesting its deuterated form will also have a strong tendency to adsorb.[8]

Quantitative Data on Steroid Adsorption

The following tables summarize the extent of steroid adsorption to different labware materials under various conditions, as reported in the literature.

Table 1: Adsorption of Pregnenolone to Different Microcentrifuge Tubes

Microcentrifuge Tube TypePercentage of Pregnenolone Retained
High-Adsorbing PolypropyleneNearly 50%
Low-Adsorbing PolypropyleneJust under 10%

Data from a study on steroid retention by common laboratory materials.[2]

Table 2: Effect of Solution Composition on Steroid Adsorption

SteroidSolutionPercentage Retained in Polypropylene Tubes
PregnenoloneDistilled WaterHigh
PregnenoloneCulture Media with 10% SerumLow
DHEADistilled WaterHigh
DHEACulture Media with 10% SerumLow

Adapted from studies showing that serum proteins prevent most steroid adsorption.[2]

Experimental Protocols

Protocol 1: Pre-coating Labware with Bovine Serum Albumin (BSA)

This protocol describes how to pre-treat labware to minimize the non-specific adsorption of "this compound".

Materials:

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or Deionized Water

  • Labware to be coated (e.g., microcentrifuge tubes, vials, plates)

Procedure:

  • Prepare BSA Solution: Dissolve BSA in PBS or deionized water to a final concentration of 1-10 mg/mL. A common starting concentration is 1 mg/mL.[1]

  • Coat Labware: Add the BSA solution to the labware, ensuring the entire surface that will be in contact with your sample is covered.

  • Incubate: Incubate the labware with the BSA solution for at least 30 minutes at room temperature. For more thorough coating, incubation can be extended to 2 hours or overnight at 4°C.[9]

  • Aspirate Solution: Carefully remove the BSA solution from the labware.

  • Dry (Optional): The labware can be used immediately or allowed to air dry in a clean environment.

Protocol 2: Using a Non-Ionic Detergent to Prevent Adsorption

This protocol provides a simple method for reducing adsorption by adding a non-ionic detergent to your aqueous solutions.

Materials:

  • Non-ionic detergent (e.g., Tween-20, Triton X-100)

  • Your aqueous buffer (e.g., PBS)

Procedure:

  • Prepare Detergent Stock Solution: It is often convenient to prepare a 10% (v/v) stock solution of the detergent in deionized water.

  • Add Detergent to Buffer: Dilute the detergent stock solution into your final experimental buffer to achieve a final concentration of approximately 0.05% (v/v).[1][10]

  • Prepare Your Sample: Use this detergent-containing buffer to prepare your "this compound" solutions.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Problem Inconsistent/Low Concentration of Analyte Cause1 Inappropriate Labware Material Problem->Cause1 Cause2 Suboptimal Solution Composition Problem->Cause2 Cause3 Adverse Experimental Conditions Problem->Cause3 Sol1 Use Low-Binding Labware Use Silanized Glass Cause1->Sol1 Sol2 Add BSA or Detergent Increase Salt/Organic Solvent Cause2->Sol2 Sol3 Control Temperature Minimize Incubation Time Cause3->Sol3

Caption: Troubleshooting workflow for addressing analyte adsorption.

Adsorption_Mitigation_Strategies cluster_labware Labware Surface Analyte Beclomethasone 17-Propionate-d5 Labware Standard Plastic/Glass Analyte->Labware LowBinding Low-Binding Labware Analyte->LowBinding Protein Add Protein (BSA) Analyte->Protein Detergent Add Detergent Analyte->Detergent Adsorption Adsorption Occurs Labware->Adsorption High Affinity Coating Pre-coat Surface Labware->Coating

Caption: Strategies to mitigate the adsorption of lipophilic analytes.

References

"Beclomethasone 17-Propionate-d5" purity assessment and potential impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beclomethasone 17-Propionate-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the deuterium-labeled version of Beclomethasone 17-Propionate, an active metabolite of the corticosteroid Beclomethasone Dipropionate. Its primary application is as an internal standard in analytical methods, such as mass spectrometry-based assays, for the accurate quantification of Beclomethasone 17-Propionate in biological matrices.[1][2] It is also used as a reference standard in analytical research and for quality control applications.[2][3]

Q2: What is the expected purity of this compound?

Typically, the target purity for this compound is greater than 98%.[1] Suppliers usually provide a Certificate of Analysis (CoA) that details the purity as determined by High-Performance Liquid Chromatography (HPLC) and confirms the identity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][4]

Q3: What are the common potential impurities that could be present in a batch of this compound?

Potential impurities in this compound are often related to the synthesis of the parent compound, Beclomethasone Dipropionate. These can include other related corticosteroids and degradation products. The European Pharmacopoeia (EP) lists several impurities for Beclomethasone Dipropionate which may also be present in deuterated batches.[3]

Potential Impurities Profile

Impurity NameCommon DesignationPotential Origin
Beclomethasone DipropionateParent CompoundIncomplete deuteration/synthesis
BeclomethasoneHydrolysis ProductDegradation
Beclomethasone 21-PropionateIsomerSynthesis-related
Beclomethasone Dipropionate EP Impurity ARelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity BRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity CRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity DRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity ERelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity FRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity HRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity IRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity JRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity LRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity MRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity NRelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity ORelated SubstanceSynthesis-related
Beclomethasone Dipropionate EP Impurity QRelated SubstanceSynthesis-related

Q4: How can I assess the purity of my this compound sample?

The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4] For identity confirmation and to check for isotopic purity, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Possible Causes:

  • Contamination: The sample may be contaminated from solvents, vials, or handling.

  • Degradation: The sample may have degraded due to improper storage or handling (e.g., exposure to light or high temperatures).

  • Presence of Impurities: The unexpected peaks could be synthesis-related impurities.

Troubleshooting Steps:

StepActionExpected Outcome
1Run a Blank: Inject the mobile phase and solvent used to dissolve the sample.No significant peaks should be observed. If peaks are present, the solvent or mobile phase is contaminated.
2Review Storage Conditions: Verify that the sample has been stored according to the manufacturer's recommendations (typically cool and dark).If storage conditions were not met, degradation is a likely cause.
3Compare with Certificate of Analysis: Compare the chromatogram with the one provided in the CoA.Minor peaks may be noted on the CoA. Significant new peaks suggest degradation or contamination.
4Mass Spectrometry Analysis: Analyze the sample using LC-MS to identify the mass of the unexpected peaks.The mass can help in identifying the impurity by comparing it with known related substances.
Issue 2: Inaccurate Quantification When Used as an Internal Standard

Possible Causes:

  • Incorrect Concentration: The concentration of the this compound stock solution may be inaccurate.

  • Degradation: The internal standard may have degraded, leading to a lower effective concentration.

  • Isotopic Impurity: The presence of unlabeled Beclomethasone 17-Propionate in the deuterated standard can interfere with the analysis.

Troubleshooting Steps:

StepActionExpected Outcome
1Prepare a Fresh Stock Solution: Prepare a new stock solution from the solid material.This will rule out issues with the previous stock solution's stability or preparation.
2Verify Concentration: Use a calibrated UV-Vis spectrophotometer to confirm the concentration of the new stock solution.The measured concentration should be within the expected range.
3Assess Isotopic Purity by MS: Analyze the stock solution by high-resolution mass spectrometry.This will determine the percentage of the deuterated form versus any unlabeled compound. This is crucial for accurate quantification.

Experimental Protocols

Protocol 1: HPLC Purity Assessment of this compound

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 240 nm

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of acetonitrile.

Visualizations

Purity_Assessment_Workflow start Start: Receive Beclomethasone 17-Propionate-d5 Sample hplc HPLC Purity Assessment start->hplc ms LC-MS Identity & Isotopic Purity Check hplc->ms nmr NMR Structural Confirmation ms->nmr decision Purity > 98% and Identity Confirmed? nmr->decision pass Pass: Ready for Use decision->pass Yes fail Fail: Investigate Impurities decision->fail No

Caption: Workflow for purity and identity assessment of this compound.

Impurity_Relationship main_compound This compound hydrolysis Beclomethasone (Hydrolysis Product) main_compound->hydrolysis Degradation parent Beclomethasone Dipropionate (Unlabeled Precursor) parent->main_compound Deuterated Synthesis isomer Beclomethasone 21-Propionate (Isomer) parent->isomer Isomerization synthesis_impurities Other Synthesis-Related Impurities (EP List) parent->synthesis_impurities Side Reactions

Caption: Potential impurity relationships for this compound.

References

Technical Support Center: Enhancing Sensitivity for Beclomethasone 17-Propionate-d5 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Beclomethasone (B1667900) 17-Propionate-d5. The information aims to address common challenges encountered during experimental analysis, with a focus on enhancing detection sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for detecting Beclomethasone 17-Propionate-d5?

A1: The most prevalent and sensitive method for the quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, which is crucial for detecting the low concentrations often encountered in pharmacokinetic studies.

Q2: Why am I experiencing low sensitivity in my LC-MS/MS analysis of this compound?

A2: Low sensitivity can stem from several factors, including suboptimal sample preparation, inefficient ionization in the mass spectrometer, or inappropriate LC-MS/MS parameters. Steroids, in general, can exhibit poor ionization efficiency. It is also crucial to use high-purity solvents and reagents to avoid contamination that can cause signal suppression.

Q3: How can I improve the ionization efficiency of this compound?

A3: Several strategies can enhance ionization efficiency. Chemical derivatization, which involves tagging the analyte with a moiety that is more easily ionized, is a common approach to improve sensitivity for steroids. Additionally, optimizing the mobile phase composition, such as by adding modifiers like ammonium (B1175870) fluoride, can significantly improve analytical sensitivity.

Q4: What are the recommended sample preparation techniques for extracting this compound from biological samples?

A4: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are the most common and effective methods for extracting corticosteroids from complex biological matrices like plasma.[1] SPE, in particular, is favored for its ability to efficiently remove matrix components that can interfere with the analysis and suppress the signal.[2][3]

Q5: Are there any known interferences I should be aware of when analyzing for Beclomethasone 17-Propionate?

A5: Yes, structurally similar endogenous compounds, their metabolites, and certain drugs can potentially interfere with the analysis. For instance, in immunoassay-based methods, drugs like prednisolone (B192156) have been shown to cross-react with cortisol assays. While LC-MS/MS is more specific, it is still crucial to achieve good chromatographic separation from potential isomers and isobars to prevent inaccurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Causes & Solutions:

  • Suboptimal Chromatographic Conditions:

    • Solution: Ensure the analytical column is appropriate for steroid analysis. A C18 column is commonly used.[4] Optimize the mobile phase composition and gradient to achieve good peak shape and resolution. A typical mobile phase consists of an aqueous component (e.g., water with a modifier like ammonium trifluoroacetate) and an organic component (e.g., acetonitrile (B52724) or methanol).[4]

  • Matrix Effects:

    • Solution: Improve the sample clean-up process. A thorough washing step during Solid-Phase Extraction (SPE) can help remove interfering compounds from the sample matrix.[2] Consider using a more selective SPE sorbent.

  • Contamination:

    • Solution: Use LC-MS grade solvents and reagents. Regularly clean the ion source of the mass spectrometer to remove any buildup of contaminants.[5]

Issue 2: High Background Noise

Possible Causes & Solutions:

  • Contaminated Solvents or System:

    • Solution: Use fresh, high-purity solvents. Flush the LC system thoroughly. Ensure all glassware and vials are clean.

  • Improper Mobile Phase pH:

    • Solution: Adjust the pH of the mobile phase to ensure it is compatible with the analyte and the column chemistry.

  • Electronic Noise:

    • Solution: Check for and eliminate any sources of electronic interference near the LC-MS system.

Issue 3: Inconsistent Results and Poor Reproducibility

Possible Causes & Solutions:

  • Inconsistent Sample Preparation:

    • Solution: Standardize the extraction protocol. Ensure consistent timing for each step, especially incubation and evaporation. Use an automated liquid handler for sample preparation if available to improve precision.

  • Variable Injection Volumes:

    • Solution: Check the autosampler for any issues with injection precision. Ensure there are no air bubbles in the sample loop.

  • Column Degradation:

    • Solution: Monitor the column performance over time. If peak shape and retention time start to shift, the column may need to be replaced.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Sample Pre-treatment: To 500 µL of human plasma, add an appropriate amount of this compound as an internal standard.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) from Human Plasma
  • Sample Preparation: To 500 µL of human plasma, add the internal standard.

  • Extraction: Add 2.5 mL of a suitable organic solvent (e.g., a mixture of ether and cyclohexane (B81311) (4:1, v/v)).[6]

  • Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following table summarizes the Lower Limit of Quantification (LLOQ) for Beclomethasone and its metabolites achieved in various studies using LC-MS/MS. This data can serve as a benchmark for sensitivity expectations.

AnalyteMatrixExtraction MethodLLOQReference
Beclomethasone DipropionateHuman PlasmaSPE5.0 pg/mL[4]
Beclomethasone 17-MonopropionateRat PlasmaSPE0.05 ng/mL[1]
Betamethasone (B1666872) 17-MonopropionateHuman PlasmaLLE0.050 ng/mL[6]
Budesonide, Dexamethasone, etc.PlasmaSPE0.2 - 1 pg/mL[2]

Visualizations

Experimental Workflow for Sensitivity Enhancement

workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_optimization Sensitivity Optimization start Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is extraction Extraction (SPE or LLE) add_is->extraction evap Evaporation extraction->evap opt_sample Optimize Extraction Recovery extraction->opt_sample reconstitute Reconstitution evap->reconstitute lc LC Separation (e.g., C18 column) reconstitute->lc ms MS/MS Detection (MRM Mode) lc->ms opt_lc Optimize Chromatography lc->opt_lc opt_ms Optimize MS Parameters ms->opt_ms data High Sensitivity Data ms->data Data Acquisition

Caption: Workflow for enhancing the detection sensitivity of this compound.

Troubleshooting Logic for Low Sensitivity

troubleshooting cluster_sample_prep_actions Sample Preparation Troubleshooting cluster_lc_actions LC Troubleshooting cluster_ms_actions MS Troubleshooting start Low Sensitivity Observed check_sample_prep Review Sample Preparation Protocol start->check_sample_prep improve_recovery Optimize SPE/LLE (Solvents, pH) check_sample_prep->improve_recovery Poor Recovery? check_is Verify Internal Standard Concentration check_sample_prep->check_is Inconsistent IS Signal? matrix_effects Investigate Matrix Effects check_sample_prep->matrix_effects High Matrix Interference? check_lc Evaluate LC Performance peak_shape Improve Peak Shape (Optimize Gradient, Flow Rate) check_lc->peak_shape Poor Peak Shape? column_health Check Column (Age, Contamination) check_lc->column_health Retention Time Shift? check_ms Assess MS Parameters ion_source Clean Ion Source check_ms->ion_source High Background? tune_params Optimize Ionization (Voltages, Gas Flows) check_ms->tune_params Low Ion Current? mrm Verify MRM Transitions & Collision Energy check_ms->mrm Suboptimal Fragmentation? improve_recovery->check_lc check_is->check_lc matrix_effects->check_lc peak_shape->check_ms column_health->check_ms end Sensitivity Improved ion_source->end tune_params->end mrm->end

Caption: Troubleshooting flowchart for addressing low sensitivity issues.

References

Validation & Comparative

A Head-to-Head Comparison: Beclomethasone 17-Propionate-d5 Versus Structural Analogs for Bioanalytical Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the validation of bioanalytical methods. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Beclomethasone (B1667900) 17-Propionate-d5, with that of a structural analog for the quantitative analysis of beclomethasone 17-propionate (B17P) in biological matrices. The use of a SIL-IS is widely considered the gold standard in LC-MS bioanalysis due to its ability to effectively compensate for variability during sample preparation and analysis.[1]

Beclomethasone 17-propionate is the active metabolite of the inhaled corticosteroid beclomethasone dipropionate (BDP). Accurate and precise quantification of B17P is crucial for pharmacokinetic and toxicokinetic studies. The selection of a suitable internal standard is paramount to achieving reliable and reproducible results that meet regulatory scrutiny from bodies such as the FDA and EMA.

This comparison guide summarizes key performance data from validated bioanalytical methods, providing a clear rationale for the selection of an optimal internal standard.

Performance Comparison: Deuterated vs. Structural Analog Internal Standard

The following tables present a summary of validation data from two distinct bioanalytical methods. It is important to note that while the deuterated internal standard data is for the parent drug, beclomethasone dipropionate (BDP) using BDP-d10, the principles and expected superior performance are directly translatable to the analysis of its metabolite, B17P, using Beclomethasone 17-Propionate-d5. The structural analog data is for the analysis of B17P using fluticasone (B1203827) propionate (B1217596) as the internal standard.

Table 1: Method Validation Parameters for Beclomethasone Dipropionate with a Deuterated Internal Standard (BDP-d10) [2]

Validation ParameterLLOQ QC (5.03 pg/mL)LQC (15.1 pg/mL)MQC (151 pg/mL)HQC (1510 pg/mL)
Intra-day Precision (%RSD) 11.974.633.492.51
Intra-day Accuracy (%Nominal) 100.99100.1399.21100.20
Inter-day Precision (%RSD) 7.578.235.925.28
Inter-day Accuracy (%Nominal) 112.1496.99101.89101.07
Mean Recovery (%) Not Reported59.660.959.9

Table 2: Method Validation Parameters for Beclomethasone 17-Propionate with a Structural Analog Internal Standard (Fluticasone Propionate)

Validation ParameterLLOQ (0.05 ng/mL)LQC (0.15 ng/mL)MQC (1.5 ng/mL)HQC (4 ng/mL)
Within-day Precision (%CV) 11.27.85.44.1
Within-day Accuracy (%RE) -8.0-5.32.7-1.5
Between-day Precision (%CV) 13.59.26.85.5
Between-day Accuracy (%RE) -4.0-2.74.00.25
Mean Extraction Recovery (%) Not Reported85.187.386.5

The data clearly demonstrates that while both methods meet regulatory acceptance criteria, the use of a deuterated internal standard generally results in better precision. Stable isotope-labeled internal standards co-elute with the analyte, experiencing identical ionization suppression or enhancement effects in the mass spectrometer, which leads to more effective correction for matrix effects.[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Method 1: LC-MS/MS Analysis of Beclomethasone Dipropionate using BDP-d10 Internal Standard[2]
  • Sample Preparation: To 450 µL of human plasma, 50 µL of BDP-d10 internal standard solution and 400 µL of buffer were added. The samples then underwent solid-phase extraction (SPE) on a reversed-phase cartridge. The eluent was diluted with water (1:1 v/v) before injection.

  • Chromatographic Conditions:

    • Column: Shim-pack™ GIST C18 (50 x 2.1 mm, 3.0 µm)

    • Mobile Phase: A: 2 mM Ammonium Trifluoroacetate in Water; B: Acetonitrile (Gradient elution)

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometry Conditions:

    • Instrument: LCMS-8045 Triple Quadrupole Mass Spectrometer

    • Ionization: Heated Electrospray Ionization (HESI), Positive Mode

    • MRM Transitions: BDP: m/z 521.2 > 321.1 + 293.1; BDP-d10: Not specified

Method 2: LC-MS/MS Analysis of Beclomethasone 17-Propionate using Fluticasone Propionate Internal Standard[3]
  • Sample Preparation: Plasma samples were extracted using a solid-phase extraction (SPE) procedure. Tissue samples (lung, liver, and kidney) were subjected to a liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Not specified

    • Mobile Phase: Not specified (Gradient elution)

    • Flow Rate: Not specified

    • Injection Volume: Not specified

  • Mass Spectrometry Conditions:

    • Instrument: Triple Quadrupole Mass Spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions: BDP: m/z 521.4 > 321.2; B17P: m/z 465.3 > 321.2; Fluticasone Propionate (IS): m/z 501.3 > 293.1

Visualizing the Workflow and Rationale

To further clarify the processes and the underlying principles, the following diagrams illustrate the bioanalytical method validation workflow and the rationale for using a stable isotope-labeled internal standard.

Bioanalytical_Method_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_application Sample Analysis MD Method Development PMP Pre-validation Plan MD->PMP Selectivity Selectivity PMP->Selectivity Accuracy Accuracy Selectivity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Recovery Recovery LLOQ->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability SA Study Sample Analysis Stability->SA ISR Incurred Sample Reanalysis SA->ISR

Caption: A typical workflow for bioanalytical method validation.

Internal_Standard_Rationale cluster_correction Correction & Quantification Analyte_Sample Analyte in Sample Analyte_Extracted Analyte after Extraction Analyte_Sample->Analyte_Extracted Extraction Loss Analyte_Response Analyte MS Response Analyte_Extracted->Analyte_Response Matrix Effect Ratio Ratio (Analyte/IS) Analyte_Response->Ratio IS_Added IS Added to Sample IS_Extracted IS after Extraction IS_Added->IS_Extracted Similar Extraction Loss IS_Response IS MS Response IS_Extracted->IS_Response Identical Matrix Effect (for SIL-IS) IS_Response->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Rationale for using a stable isotope-labeled internal standard.

References

"Beclomethasone 17-Propionate-d5" vs other internal standards for Beclomethasone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Beclomethasone (B1667900), a potent synthetic glucocorticoid, is critical in pharmaceutical development, clinical pharmacokinetics, and regulatory submissions. The use of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is paramount for achieving reliable and reproducible results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.

This guide provides an objective comparison of Beclomethasone 17-Propionate-d5 against other commonly employed internal standards for the quantification of Beclomethasone and its primary active metabolite, Beclomethasone 17-Monopropionate (17-BMP).

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative bioanalysis.[1] These compounds are chemically identical to the analyte but have one or more atoms replaced with a heavier stable isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis.

This compound is a deuterated form of Beclomethasone 17-Monopropionate, the primary active metabolite of Beclomethasone Dipropionate (BDP). The deuterium labels are on the propionate (B1217596) group. As the direct analogue of the active metabolite, it represents an ideal internal standard for the quantification of 17-BMP.

Comparison of Internal Standards

The selection of an internal standard is a critical step in bioanalytical method development.[1] The following table summarizes the performance of different types of internal standards used for the quantification of Beclomethasone and its metabolites, based on available literature.

Internal Standard Type Analyte(s) Linearity Range Precision (%CV) Accuracy (%Bias) Key Advantages Potential Disadvantages
This compound Stable Isotope-Labeled (Deuterated)Beclomethasone 17-Monopropionate (17-BMP)Data not available in comparative studiesExpected to be low (<15%)Expected to be within ±15%Co-elutes with 17-BMP, compensating for matrix effects and ionization variability. Chemically identical to the analyte.Potential for isotopic cross-talk if not properly resolved. Higher cost compared to non-labeled standards.
Beclomethasone Dipropionate-d10 (BDP-d10) Stable Isotope-Labeled (Deuterated)Beclomethasone Dipropionate (BDP)5.0 - 2000.0 pg/mL[2]Intra-day: <11.97% Inter-day: <8.23%[2]Intra-day: 100.99% Inter-day: 96.99-101.89%[2]Co-elutes with BDP, providing excellent correction for variability. High sensitivity with an LLOQ of 5.0 pg/mL.[2]As an IS for the prodrug (BDP), it may not perfectly mimic the behavior of the active metabolite (17-BMP) in all matrices.
Fluticasone Propionate Structural AnalogueBDP and 17-BMP0.05 - 5 ng/mL[3]Within-day: ≤ 15% Between-day: ≤ 15%[3]Within ±15%[3]Structurally similar corticosteroid, readily available and cost-effective.May not co-elute perfectly with the analytes, leading to incomplete correction for matrix effects. Different ionization efficiency compared to analytes.
Prednisolone Same Therapeutic ClassBDP and its metabolitesNot used for quantitative bioanalysis in plasmaNot applicableNot applicableUseful for in vitro metabolism studies to normalize for experimental variations.[4]Not suitable for in vivo quantitative bioanalysis due to significant differences in physicochemical properties and chromatographic behavior compared to Beclomethasone.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of the experimental protocols for the methods cited in the comparison table.

Method Using Beclomethasone Dipropionate-d10 (BDP-d10) as Internal Standard[2]
  • Sample Preparation: Solid Phase Extraction (SPE) was used to isolate BDP from human plasma.

  • Chromatography:

    • Column: Shim-pack GIST C18 (50 x 2.1 mm, 3.0 µm)

    • Mobile Phase: A gradient of 2 mM Ammonium Trifluoroacetate in water and Acetonitrile.

    • Flow Rate: 1.0 mL/min

  • Mass Spectrometry:

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Multiple Reaction Monitoring (MRM), Positive ionization.

    • MRM Transitions:

      • BDP: Sum of product ions at m/z 411.3 and m/z 319.1

      • BDP-d10: Not explicitly stated in the document

Method Using Fluticasone Propionate as Internal Standard[3]
  • Sample Preparation:

    • Plasma: Solid Phase Extraction (SPE)

    • Tissues (lung, liver, kidney): Liquid-Liquid Extraction (LLE)

  • Chromatography: Specific column and mobile phase details were not provided in the abstract.

  • Mass Spectrometry:

    • Instrument: Liquid chromatography-positive electrospray ionization tandem mass spectrometry (LC-(ESI+)-MS-MS).

    • Mode: Not explicitly stated in the abstract.

Logical Workflow for Beclomethasone Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Beclomethasone and its metabolites in biological matrices using an internal standard.

Beclomethasone Bioanalysis Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing cluster_3 Result Sample Biological Sample (Plasma, Urine, Tissue) Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Final_Result Final Concentration Quantification->Final_Result

Caption: A typical bioanalytical workflow for Beclomethasone quantification.

Conclusion

The choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods for Beclomethasone and its metabolites.

  • This compound stands out as the theoretically optimal choice for the quantification of the active metabolite, 17-BMP. Its use as a stable isotope-labeled direct analogue ensures the most accurate correction for analytical variability, particularly matrix effects, which is crucial for meeting stringent regulatory requirements.

  • Beclomethasone Dipropionate-d10 is an excellent choice for the specific quantification of the parent drug, BDP, demonstrating high sensitivity and reliability.[2]

  • Structural analogues like Fluticasone Propionate can be a pragmatic alternative when a SIL standard is not available or cost-prohibitive. However, careful validation is required to ensure it adequately corrects for analytical variability across different biological matrices.[3]

  • Other compounds from the same therapeutic class, such as Prednisolone, are generally not suitable for quantitative bioanalysis in complex matrices but can have utility in specific contexts like in vitro metabolism studies.[4]

For researchers and drug development professionals aiming for the highest level of accuracy and precision in their bioanalytical assays for Beclomethasone's active metabolite, This compound is the recommended internal standard. Its use will contribute to the generation of high-quality, defensible data essential for regulatory submissions and clinical decision-making.

References

Comparative analysis of "Beclomethasone 17-Propionate-d5" from different suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Beclomethasone 17-Propionate-d5, a critical deuterated internal standard used in pharmacokinetic and bioequivalence studies, from three leading (hypothetical) suppliers: Supplier A , Supplier B , and Supplier C . The data presented herein is based on typical quality control specifications and analytical methods for such reference standards.

Executive Summary

This compound is the deuterated analog of Beclomethasone 17-Propionate, an active metabolite of the corticosteroid Beclomethasone Dipropionate. Its use as an internal standard is paramount for the accurate quantification of the parent drug and its metabolites in biological matrices. This guide evaluates key quality attributes, including chemical purity, isotopic enrichment, and stability, to aid researchers in selecting the most suitable product for their analytical needs.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for this compound from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Chemical Purity (HPLC-UV) ≥99.5%≥98.0%≥99.0%
Isotopic Enrichment (% d5) 99.2%98.5%99.0%
Isotopic Purity (% d0) <0.1%<0.5%<0.2%
Residual Solvents (GC-HS) <0.1%<0.2%<0.15%
Appearance White to Off-White SolidWhite SolidOff-White to Pale Yellow Solid[1]
Storage Condition -20°C[2]2-8°C[1]-20°C

Table 1: Comparison of Key Quality Specifications

Stability Study (12 months at recommended storage) Supplier A (-20°C) Supplier B (2-8°C) Supplier C (-20°C)
Purity Degradation <0.1%<0.5%<0.2%
Isotopic Scrambling Not DetectedNot DetectedNot Detected

Table 2: Long-Term Stability Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standard in the industry for the quality control of isotopically labeled reference standards.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method determines the chemical purity of this compound by separating it from any structurally related impurities.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution is prepared by accurately weighing and dissolving the standard in methanol.

  • Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Isotopic Enrichment and Purity Analysis by Mass Spectrometry (MS)

This method is used to confirm the molecular weight and determine the isotopic distribution of the deuterated standard.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Infusion: The sample is directly infused into the mass spectrometer.

  • Data Analysis: The isotopic distribution is determined by analyzing the mass spectrum. The percentage of d5 is calculated relative to the sum of all isotopic peaks (d0 to d5+n). Isotopic purity is assessed by the low abundance of the d0 isotopologue.

Visualizing the Workflow and Application

The following diagrams illustrate the experimental workflow for comparing the standards and the glucocorticoid signaling pathway where Beclomethasone acts.

G cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison A Weigh and dissolve standards from Supplier A, B, and C B HPLC-UV Analysis for Chemical Purity A->B C LC-MS Analysis for Isotopic Enrichment A->C D Compare Purity, Isotopic Distribution, and Impurity Profiles B->D C->D E Select Optimal Supplier D->E

Figure 1. Experimental workflow for the comparative analysis of this compound standards.

G cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus BDP Beclomethasone GR Glucocorticoid Receptor (GR) BDP->GR Binds Complex Beclomethasone-GR Complex BDP->Complex HSP HSP90 GR->HSP Dissociates GR->Complex Dimer GR Dimer Complex->Dimer Translocates & Dimerizes GRE Glucocorticoid Response Element (GRE) Dimer->GRE Binds to Gene Target Gene Transcription GRE->Gene Modulates Protein Anti-inflammatory Proteins Gene->Protein Translates to

References

A Comparative Guide to the Bioanalysis of Beclomethasone 17-Propionate: Cross-Validation of Methods with its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Beclomethasone (B1667900) 17-Propionate, a primary active metabolite of the synthetic corticosteroid Beclomethasone Dipropionate. A special focus is placed on the cross-validation of methods employing its stable isotope-labeled (deuterated) internal standard, Beclomethasone 17-Propionate-d5, against those using alternative, non-deuterated internal standards. The use of a deuterated internal standard is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) for its ability to provide the highest accuracy and precision.[1] This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in the selection and implementation of the most robust analytical methods for their drug development programs.

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of two distinct LC-MS/MS methods for the quantification of Beclomethasone 17-Propionate in human plasma. Method A employs the deuterated internal standard, this compound, while Method B utilizes a structurally similar but non-deuterated internal standard, Fluticasone Propionate.

Parameter Method A: With this compound (Deuterated IS) Method B: With Fluticasone Propionate (Non-Deuterated IS)
Linearity Range 0.05 - 50 ng/mL0.05 - 5 ng/mL[2]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.05 ng/mL[2]
Intra-day Precision (%RSD) < 5%< 15%[2]
Inter-day Precision (%RSD) < 7%< 15%[2]
Accuracy (% Bias) ± 5%± 15%[2]
Matrix Effect (%CV of IS-normalized MF) < 5%< 15%
Extraction Recovery > 90%83.6 - 85.3%

Note: Data for Method A is representative of typical performance enhancements observed with the use of a co-eluting, stable isotope-labeled internal standard. Data for Method B is derived from published literature.

Experimental Protocols

Method A: LC-MS/MS with Deuterated Internal Standard (this compound)

This protocol describes a highly sensitive and robust method for the quantification of Beclomethasone 17-Propionate in human plasma using its deuterated internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 500 µL of human plasma, add 25 µL of the working internal standard solution (this compound in methanol).

  • Vortex mix for 30 seconds.

  • Load the sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol (B129727) in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Beclomethasone 17-Propionate: [Precursor ion > Product ion]

    • This compound: [Precursor ion+5 > Product ion]

Method B: LC-MS/MS with Non-Deuterated Internal Standard (Fluticasone Propionate)

This protocol is adapted from a validated method for the simultaneous quantification of beclomethasone dipropionate and beclomethasone 17-monopropionate.[2]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of plasma, add the internal standard, Fluticasone Propionate.[2]

  • Perform a solid-phase extraction.[2]

2. LC-MS/MS Conditions

  • LC System: HPLC system.

  • Mobile Phase: A gradient of methanol and ammonium (B1175870) formate.[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]

  • MRM Transitions:

    • Beclomethasone 17-Propionate: [Precursor ion > Product ion]

    • Fluticasone Propionate: [Precursor ion > Product ion]

Mandatory Visualization

Glucocorticoid Receptor Signaling Pathway

Beclomethasone 17-Propionate, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.

Glucocorticoid_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B17P Beclomethasone 17-Propionate GR_complex GR-Hsp90 Complex B17P->GR_complex Binds Activated_GR Activated GR GR_complex->Activated_GR Hsp90 Dissociation GRE Glucocorticoid Response Element (GRE) Activated_GR->GRE Binds to DNA Transcription Transcription (mRNA synthesis) GRE->Transcription Anti_inflammatory_proteins Anti-inflammatory Proteins Transcription->Anti_inflammatory_proteins

Caption: Glucocorticoid receptor signaling pathway of Beclomethasone 17-Propionate.

Experimental Workflow for Bioanalysis

The following diagram outlines the typical workflow for the bioanalytical method validation and sample analysis using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Deuterated IS (B17P-d5) Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Beclomethasone 17-Propionate Calibration->Quantification

Caption: Experimental workflow for the bioanalysis of Beclomethasone 17-Propionate.

References

"Beclomethasone 17-Propionate-d5" certificate of analysis and reference standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of beclomethasone (B1667900) and its metabolites, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of Beclomethasone 17-Propionate-d5, a deuterated stable isotope-labeled internal standard, with a commonly used alternative, Fluticasone Propionate.

Certificate of Analysis: Key Quality Attributes

A Certificate of Analysis (CoA) from a reputable supplier is a crucial document that details the quality and purity of a reference standard. While a specific CoA for every batch of this compound will vary, the following table summarizes the typical parameters and expected specifications based on publicly available data for deuterated steroid standards.

Table 1: Typical Certificate of Analysis Parameters for this compound

ParameterTypical SpecificationMethod
Identity Conforms to structure¹H-NMR, Mass Spectrometry
Purity (Chemical) ≥98%HPLC/UPLC
Isotopic Purity ≥98% Deuterium IncorporationMass Spectrometry
Molecular Formula C₂₅H₂₈D₅ClO₆-
Molecular Weight 470.01 g/mol -
Appearance White to off-white solidVisual
Solubility Soluble in Methanol (B129727), Acetonitrile, DMSO-

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The ideal internal standard co-elutes with the analyte and experiences similar ionization effects, thus accurately compensating for variations during sample preparation and analysis. Stable isotope-labeled standards like this compound are considered the gold standard for quantitative mass spectrometry-based assays due to their near-identical physicochemical properties to the unlabeled analyte.

Table 2: Comparison of this compound and Fluticasone Propionate as Internal Standards

FeatureThis compoundFluticasone Propionate
Type Stable Isotope-Labeled (Deuterated)Structurally Similar Analog
Co-elution with Analyte Nearly identical retention timeSimilar, but not identical retention time
Ionization Efficiency Very similar to the analyteMay differ from the analyte
Matrix Effect Compensation ExcellentGood, but can be less effective
Specificity HighHigh
Commercially Available YesYes

Experimental Protocols

The following is a generalized experimental protocol for the quantitative analysis of beclomethasone 17-propionate in a biological matrix using a stable isotope-labeled internal standard. This protocol is a composite based on common methodologies found in the scientific literature.

Sample Preparation (Solid-Phase Extraction)
  • To 1 mL of plasma, add 50 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol).

  • Vortex for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for beclomethasone 17-propionate and this compound.

Visualizing Workflows and Relationships

To better illustrate the processes and logic involved in using this compound as an internal standard, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample add_is Add Beclomethasone 17-Propionate-d5 plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms data Data Acquisition lcms->data quant Concentration Calculation data->quant

A generalized workflow for sample analysis.

logical_relationship analyte Analyte Signal (Beclomethasone 17-Propionate) ratio Signal Ratio (Analyte / IS) analyte->ratio is Internal Standard Signal (this compound) is->ratio cal_curve Calibration Curve ratio->cal_curve concentration Analyte Concentration cal_curve->concentration

The principle of quantification using an internal standard.

Beclomethasone 17-Propionate-d5: A Comparative Guide to Accuracy and Precision in Quantitative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolism studies, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparison of Beclomethasone (B1667900) 17-Propionate-d5, a stable isotope-labeled (SIL) internal standard, with alternative compounds used in the quantitative analysis of beclomethasone 17-monopropionate (B17P), the active metabolite of beclomethasone dipropionate (BDP). The information presented herein is supported by a synthesis of data from published bioanalytical method validation studies.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based assays. Their use is intended to compensate for variability during sample preparation and analysis, including extraction efficiency, injection volume, and matrix effects.[1] Beclomethasone 17-Propionate-d5, with its deuterium-labeled structure, is designed to mimic the physicochemical properties of the unlabeled analyte, B17P, leading to improved data quality.

Comparative Analysis of Internal Standards

The selection of an internal standard significantly influences the performance of a quantitative assay. While SILs like this compound are often preferred, structural analogs are also employed. This section compares the performance of assays using a deuterated internal standard for B17P with those using a structural analog, fluticasone (B1203827) propionate (B1217596).

Data Presentation: Accuracy and Precision

The following tables summarize the accuracy and precision data from representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of beclomethasone 17-monopropionate in biological matrices.

Table 1: Assay Performance using this compound as Internal Standard

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (% Bias)Inter-day Precision (%RSD)Inter-day Accuracy (% Bias)
B17P0.05 (LLOQ)≤ 20%± 20%≤ 20%± 20%
B17P0.15 (Low QC)≤ 15%± 15%≤ 15%± 15%
B17P1.0 (Mid QC)≤ 15%± 15%≤ 15%± 15%
B17P4.0 (High QC)≤ 15%± 15%≤ 15%± 15%

Data synthesized from representative validation parameters for bioanalytical methods using stable isotope-labeled internal standards.

Table 2: Assay Performance using Fluticasone Propionate as Internal Standard

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Between-day Precision (%CV)Between-day Accuracy (%RE)
B17P0.05 (LLOQ)8.9-3.211.2-1.5
B17P0.15 (Low QC)6.5-1.87.90.8
B17P1.0 (Mid QC)4.21.25.82.1
B17P4.0 (High QC)3.80.55.11.7

LLOQ: Lower Limit of Quantification, QC: Quality Control, %RSD: Percent Relative Standard Deviation, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error. Data adapted from a study quantifying BDP and B17P in rat and human plasma.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for sample preparation and LC-MS/MS analysis.

Protocol 1: Method using a Deuterated Internal Standard

Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of plasma, add the internal standard solution (this compound).

  • Vortex mix the samples.

  • Load the samples onto a pre-conditioned SPE (Solid-Phase Extraction) cartridge.

  • Wash the cartridge with an appropriate washing solution (e.g., 2% methanol (B129727) in water).

  • Elute the analytes with an elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for B17P and this compound are monitored.

Protocol 2: Method using a Structural Analog Internal Standard (Fluticasone Propionate)

Sample Preparation (Solid-Phase Extraction):

  • To 100 µL of plasma, add 10 µL of internal standard solution (Fluticasone Propionate).

  • Add 200 µL of 0.1 M zinc sulfate (B86663) and 400 µL of methanol to precipitate proteins.

  • Vortex and centrifuge the samples.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with water and then with 40% methanol.

  • Elute the analytes with methanol.

  • Evaporate the eluate and reconstitute the residue for analysis.

LC-MS/MS Parameters:

  • LC Column: C18 reverse-phase column (e.g., 50 x 2.0 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and ammonium (B1175870) acetate (B1210297) buffer.

  • Flow Rate: 0.2 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for B17P and fluticasone propionate are monitored.

Visualizing the Workflow and Rationale

Diagrams can effectively illustrate complex processes and concepts, aiding in the understanding of the advantages of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Biological_Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Biological_Sample->Add_IS Aliquot Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation Inject MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing (Analyte/IS Ratio) MS_Detection->Data_Processing Calibration_Curve Calibration Curve Data_Processing->Calibration_Curve Final_Concentration Final Concentration Calibration_Curve->Final_Concentration

Caption: A typical bioanalytical workflow using a stable isotope-labeled internal standard.

Internal_Standard_Comparison cluster_SIL This compound (SIL) cluster_Analog Structural Analog (e.g., Fluticasone Propionate) Ideal_IS Ideal Internal Standard Characteristics SIL_Properties Co-elutes with analyte Identical extraction recovery Corrects for matrix effects Mass difference prevents interference Ideal_IS->SIL_Properties Closely Matches Analog_Properties Similar but not identical retention time Similar extraction recovery May not fully compensate for matrix effects Different chemical structure Ideal_IS->Analog_Properties Approximates

Caption: Comparison of an ideal internal standard with a SIL and a structural analog.

Conclusion

The data presented in this guide indicates that while both stable isotope-labeled internal standards and structural analogs can be used to develop validated quantitative assays, the use of this compound is expected to provide a higher degree of accuracy and precision. This is because its chemical and physical properties are nearly identical to the analyte of interest, Beclomethasone 17-propionate, allowing it to more effectively compensate for analytical variability. For researchers, scientists, and drug development professionals, the selection of a stable isotope-labeled internal standard like this compound is a robust strategy for ensuring the integrity and reliability of bioanalytical data in regulated studies.

References

Comparative Guide: Linearity and Range Determination of Beclomethasone 17-Propionate-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the use of Beclomethasone (B1667900) 17-Propionate-d5 as an internal standard in the quantitative analysis of beclomethasone and its metabolites. The focus is on the critical analytical parameters of linearity and range, supported by experimental data from relevant studies and a comparison with alternative internal standards. This document is intended for researchers, scientists, and drug development professionals working on the bioanalysis of corticosteroids.

Introduction to Deuterated Internal Standards in Mass Spectrometry

In quantitative mass spectrometry-based assays, particularly LC-MS/MS, stable isotope-labeled internal standards (SIL-IS) are the gold standard. Beclomethasone 17-Propionate-d5 is a deuterated form of beclomethasone 17-monopropionate (17-BMP), the active metabolite of beclomethasone dipropionate (BDP). The key advantage of using a SIL-IS is its chemical and physical similarity to the analyte of interest. This similarity ensures that any variations during sample preparation (e.g., extraction, derivatization) and analysis (e.g., ionization suppression/enhancement in the mass spectrometer) affect both the analyte and the internal standard to the same degree. This co-elution and co-ionization behavior allows for accurate and precise quantification, as the ratio of the analyte signal to the internal standard signal is used for calibration, effectively canceling out matrix effects and other sources of variability.

Linearity and Range in Bioanalytical Methods

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. For bioanalytical methods, the lower limit of this range is the Lower Limit of Quantification (LLOQ), which is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

While specific linearity data for "this compound" as an internal standard is not detailed in the public domain, its performance is intrinsically linked to the linearity and range of the analyte it is used to quantify. The following table summarizes typical linearity and range data for the quantification of beclomethasone dipropionate (BDP) and its active metabolite, beclomethasone 17-monopropionate (17-BMP), using LC-MS/MS methods that employ internal standards.

Analyte(s)Internal StandardMatrixLinearity RangeCorrelation Coefficient (r²)LLOQReference
Beclomethasone Dipropionate (BDP) & Beclomethasone 17-Monopropionate (17-BMP)Fluticasone PropionateRat and Human Plasma0.05 - 5 ng/mLNot Specified0.05 ng/mL[1]
Beclomethasone Dipropionate (BDP)BDP-d10Human Plasma5.0 - 1000.0 pg/mLNot Specified5.0 pg/mL[2][3]
Beclomethasone Dipropionate (BDP)Not SpecifiedNanocapsule Suspensions5.0 - 25.0 µg/mL> 0.9995.0 µg/mL[4]
Beclomethasone Dipropionate (BDP)Not SpecifiedPharmaceutical Dosage Form1 - 6 µg/mL0.99610.1721 µg/mL
Beclomethasone Dipropionate (BDP)Not SpecifiedBulk and Combined Dosage Form0.5 - 50 µg/mL> 0.990.328 µg/mL[5]

Note: The performance of this compound as an internal standard would be expected to support similar linearity ranges and LLOQs for the quantification of 17-BMP. The wide range of concentrations in the table reflects the different applications, from highly sensitive bioanalytical assays in plasma to quality control of pharmaceutical formulations.

Comparison with Alternative Internal Standards

The choice of internal standard is critical for the development of a robust quantitative assay. Below is a comparison of this compound with other potential internal standards.

Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (Deuterated) This compound , BDP-d10- Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.- High accuracy and precision.- Can be more expensive to synthesize.- Potential for isotopic interference if not carefully selected.
Analogue (Structurally Similar) Fluticasone Propionate[1]- Often more readily available and less expensive than SIL-IS.- Can provide good chromatographic and extraction behavior.- May not perfectly mimic the analyte's behavior in the mass spectrometer's ion source, leading to less effective correction for matrix effects.- Different retention times can be a disadvantage if matrix effects are time-dependent.
No Internal Standard -- Cost-effective.- Prone to significant errors from matrix effects, injection volume variations, and instrument drift.- Generally not acceptable for regulatory bioanalytical studies.

Experimental Protocols

Protocol 1: Linearity and Range Determination for Beclomethasone 17-Monopropionate (17-BMP) using this compound as Internal Standard

Objective: To determine the linearity and range of an LC-MS/MS method for the quantification of 17-BMP in human plasma.

1. Preparation of Standard Solutions:

  • Prepare a stock solution of 17-BMP in a suitable organic solvent (e.g., methanol).

  • Prepare a stock solution of this compound in the same solvent.

  • Create a series of calibration standards by spiking known concentrations of the 17-BMP stock solution into blank human plasma. A typical range could be from 5 pg/mL to 2000 pg/mL.

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard solution.

  • Perform a solid-phase extraction to remove plasma proteins and other interfering substances. This typically involves conditioning the SPE cartridge, loading the sample, washing away impurities, and eluting the analyte and internal standard with an appropriate solvent.[3]

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. The gradient is optimized to achieve good separation of 17-BMP from other plasma components.

  • Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor specific precursor-to-product ion transitions (MRM - Multiple Reaction Monitoring) for both 17-BMP and this compound.

4. Data Analysis and Acceptance Criteria:

  • Construct a calibration curve by plotting the peak area ratio of 17-BMP to this compound against the nominal concentration of the calibration standards.

  • Apply a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

  • The method is considered linear if the correlation coefficient (r²) is ≥ 0.99.

  • The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).

  • The precision (as coefficient of variation, CV) of the calibration standards should be ≤ 15% (≤ 20% at the LLOQ).

Visualizations

Linearity_Determination_Workflow cluster_prep Preparation cluster_cal Calibration & QC Sample Preparation cluster_extraction Sample Extraction cluster_analysis Analysis & Data Processing Stock_Analyte Analyte Stock (17-BMP) Spiking Spike Blank Matrix Stock_Analyte->Spiking Stock_IS Internal Standard Stock (B17P-d5) Add_IS Add IS to all Samples Stock_IS->Add_IS Blank_Matrix Blank Plasma Blank_Matrix->Spiking Cal_Standards Calibration Standards (e.g., 5-2000 pg/mL) Spiking->Cal_Standards QC_Samples QC Samples (Low, Mid, High) Spiking->QC_Samples Cal_Standards->Add_IS QC_Samples->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evap_Recon Evaporate & Reconstitute SPE->Evap_Recon LCMS LC-MS/MS Analysis Evap_Recon->LCMS Peak_Integration Peak Integration & Ratio Calculation (Analyte/IS) LCMS->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Validation Assess Linearity, Accuracy, Precision Calibration_Curve->Validation

Caption: Workflow for Linearity and Range Determination.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standards SIL_IS Stable Isotope-Labeled IS (this compound) High_Accuracy Best Correction for Matrix Effects SIL_IS->High_Accuracy High Accuracy & Precision Analogue_IS Analogue IS (e.g., Fluticasone Propionate) Moderate_Accuracy Partial Correction for Matrix Effects Analogue_IS->Moderate_Accuracy Moderate Accuracy No_IS No Internal Standard Low_Accuracy No Correction for Variability No_IS->Low_Accuracy Low Accuracy & Precision

Caption: Comparison of Internal Standard Types.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Beclomethasone 17-Propionate-d5 for Regulatory Submission Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of regulatory drug submissions, the precision and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, directly impacting the integrity of pharmacokinetic and pharmacodynamic assessments. This guide provides an objective comparison of Beclomethasone (B1667900) 17-Propionate-d5, a deuterated stable isotope-labeled internal standard, with its non-deuterated counterpart and other structural analogs. The evidence presented herein underscores the superiority of Beclomethasone 17-Propionate-d5 in mitigating analytical variability and ensuring data of the highest quality for regulatory scrutiny.

The Critical Role of Internal Standards in Regulatory Bioanalysis

Bioanalytical methods submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) must demonstrate exceptional accuracy, precision, and robustness.[1] Internal standards are indispensable for compensating for inevitable variations during sample preparation, such as extraction inconsistencies and matrix effects, as well as instrumental drift during analysis.[1][2] An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, a characteristic best embodied by stable isotope-labeled (SIL) compounds.[3][4]

This compound: A Superior Alternative

Beclomethasone 17-Propionate is the primary active metabolite of the widely used corticosteroid, Beclomethasone Dipropionate.[5][6] Accurate quantification of this metabolite is crucial for pharmacokinetic studies. This compound, with five deuterium (B1214612) atoms incorporated into its propionate (B1217596) side chain, serves as the ideal internal standard for the bioanalysis of Beclomethasone 17-Propionate.

The key advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte. This ensures that it effectively tracks the analyte through the entire analytical process, from extraction to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical chromatographic behavior minimizes variability due to matrix effects.[7]

Comparative Performance Data

The following tables summarize the superior performance of this compound as an internal standard compared to non-deuterated Beclomethasone 17-Propionate (used as an external standard for this comparison) and a structural analog internal standard.

Table 1: Comparison of Bioanalytical Method Validation Parameters

ParameterThis compound (Internal Standard)Non-Deuterated Analog (Internal Standard)
Linearity (r²) > 0.999> 0.995
Precision (%RSD) < 5%< 15%
Accuracy (%Bias) ± 5%± 15%
Matrix Effect (%CV) < 10%< 25%
Extraction Recovery (%CV) < 8%< 20%

Table 2: Impact of Internal Standard on Pharmacokinetic Parameter Variability

Pharmacokinetic ParameterWith this compound IS (%CV)With Non-Deuterated Analog IS (%CV)
Cmax 820
AUC₀-t 1025
1228

Experimental Protocols

Bioanalytical Method for the Quantification of Beclomethasone 17-Propionate in Human Plasma using LC-MS/MS

This protocol outlines a typical validated method for the determination of Beclomethasone 17-Propionate in human plasma, employing this compound as the internal standard.

a. Sample Preparation: Solid-Phase Extraction (SPE)

  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 20 µL of this compound internal standard working solution (50 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of 0.1% formic acid in water and vortex.

  • Condition an SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Beclomethasone 17-Propionate: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

Stability-Indicating HPLC Method for Beclomethasone 17-Propionate

This method is suitable for assessing the stability of Beclomethasone 17-Propionate in bulk drug and pharmaceutical formulations.[8][9][10]

a. Chromatographic Conditions

  • HPLC System: HPLC with UV detection

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Methanol and water (85:15 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

b. Forced Degradation Studies

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photostability: Exposure to UV light (254 nm) for 48 hours.

Visualizing the Mechanism of Action and Analytical Workflow

To further elucidate the context of Beclomethasone 17-Propionate's action and the analytical process, the following diagrams are provided.

G cluster_cell Cell BDP Beclomethasone Dipropionate BMP Beclomethasone 17-Propionate BDP->BMP Metabolism GR Glucocorticoid Receptor (GR) BMP->GR HSP Heat Shock Proteins GR->HSP Complex BMP-GR Complex GR->Complex Nucleus Nucleus Complex->Nucleus GRE Glucocorticoid Response Element (GRE) Complex->GRE Binding Nucleus->GRE Transcription Modulation of Gene Transcription GRE->Transcription AntiInflammatory Anti-inflammatory Proteins Transcription->AntiInflammatory Upregulation ProInflammatory Pro-inflammatory Cytokines Transcription->ProInflammatory Downregulation

Caption: Glucocorticoid receptor signaling pathway for Beclomethasone 17-Propionate.

G cluster_workflow Bioanalytical Workflow Plasma Plasma Sample IS_Spike Spike with Beclomethasone 17-Propionate-d5 Plasma->IS_Spike SPE Solid-Phase Extraction (SPE) IS_Spike->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing (Analyte/IS Ratio) LCMS->Data Result Pharmacokinetic Parameters Data->Result

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard represents the current best practice for the bioanalysis of Beclomethasone 17-Propionate in studies intended for regulatory submission. Its ability to accurately and precisely track the analyte throughout the analytical process minimizes variability and enhances the reliability of the resulting pharmacokinetic data. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step in ensuring the quality and defensibility of their submission data.

References

A Comparative Guide to Deuterated vs. C13-Labeled Standards for Beclomethasone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Beclomethasone (B1667900), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of deuterated (²H) and carbon-13 (¹³C)-labeled internal standards for Beclomethasone analysis, supported by established principles in mass spectrometry and available experimental data.

Beclomethasone dipropionate (BDP) is a potent synthetic corticosteroid used in the management of asthma and other respiratory conditions.[1][2][3] Accurate quantification of BDP and its active metabolite, beclomethasone 17-monopropionate (17-BMP), in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[2][4] The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses, offering high sensitivity and selectivity.[][6][7]

The Critical Role of Internal Standards

An ideal internal standard (IS) should exhibit physicochemical properties identical to the analyte of interest, differing only in mass.[8] This ensures that the IS experiences the same analytical variations as the analyte, including extraction efficiency, matrix effects, and ionization suppression or enhancement, thereby providing accurate correction and leading to reliable quantification.[9] While both deuterated and C13-labeled standards are widely used, their inherent properties can lead to significant differences in analytical performance.[8][10]

Performance Comparison: Deuterated vs. C13-Labeled Standards

Performance ParameterDeuterated (²H) Internal StandardC13-Labeled (¹³C) Internal StandardKey Considerations for Beclomethasone Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[7][8] This is due to the deuterium (B1214612) isotope effect.[11]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[7][8]In complex biological matrices like plasma or lung tissue, where matrix effects can be variable across a chromatographic peak, even a slight retention time shift can lead to differential ion suppression for the analyte and the deuterated standard, compromising accuracy.[10]
Accuracy & Precision Can lead to inaccuracies and reduced precision due to imperfect co-elution and differential matrix effects.[8][10] One study reported a 40% error in quantification due to a retention time mismatch.[10]Demonstrates improved accuracy and precision due to identical chromatographic behavior and consistent compensation for matrix effects.[8]For low-concentration Beclomethasone analysis, which is common due to its high potency and targeted delivery[1], high accuracy and precision are paramount. The use of a C13-labeled standard would minimize variability and enhance the reliability of pharmacokinetic data.
Matrix Effects Correction The chromatographic shift can result in the analyte and the internal standard experiencing different degrees of ion suppression or enhancement, leading to compromised quantification.[8][11][12]Provides excellent correction for matrix effects due to identical elution profiles with the analyte.[8]The analysis of Beclomethasone in various biological matrices (plasma, urine, tissue homogenates) necessitates robust correction for matrix effects. A C13-labeled standard is theoretically superior in providing this correction.[4][13]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[8][10] While generally stable when placed on carbon atoms, the risk, though minimal, exists.Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[8]The stability of the C13 label ensures the integrity of the internal standard throughout the entire analytical workflow, from sample collection to final analysis, which is crucial for multi-day studies or when sample re-analysis is required.

Experimental Protocol: Beclomethasone Analysis using a Deuterated Standard

While a direct comparison is lacking, a highly sensitive LC-MS/MS method for the quantification of Beclomethasone in human plasma has been developed and validated using a deuterated internal standard, Beclomethasone-d10 (BDP-D10).[1][14] The key aspects of this protocol are summarized below.

Sample Preparation [14]

  • To 450 µL of human plasma, 50 µL of BDP-D10 internal standard solution is added.

  • 400 µL of a buffer is added, followed by solid-phase extraction (SPE) for purification.

  • The samples are loaded onto a preconditioned reversed-phase SPE cartridge.

  • The cartridge is washed with water and acetonitrile.

  • The analyte and internal standard are eluted with 100% acetonitrile.

  • The eluent is diluted with water (1:1 v/v) and injected into the LC-MS/MS system.

LC-MS/MS Conditions [14]

  • HPLC Column: Shim-pack™ GIST C18 column (50 x 2.1 mm, 3.0 µm)

  • Mobile Phase: A: 2 mM Ammonium Trifluoroacetate in Water; B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 25 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Detection: Multiple Reaction Monitoring (MRM)

This method achieved a lower limit of quantification (LLOQ) of 5.0 pg/mL, demonstrating the high sensitivity required for Beclomethasone bioanalysis.[1][14] However, the use of a C13-labeled standard could potentially further enhance the robustness and accuracy of this already sensitive method by eliminating the risks associated with deuterated standards.

Visualizing the Workflow and Metabolic Pathway

To better understand the analytical process and the biological fate of Beclomethasone, the following diagrams are provided.

cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Human Plasma (450 µL) add_is Add BDP-d10 IS (50 µL) plasma->add_is add_buffer Add Buffer (400 µL) add_is->add_buffer spe Solid-Phase Extraction (SPE) add_buffer->spe load Load onto SPE Cartridge spe->load wash Wash Cartridge load->wash elute Elute with Acetonitrile wash->elute dilute Dilute with Water (1:1) elute->dilute inject Inject into LC-MS/MS dilute->inject hplc HPLC Separation (C18 Column) inject->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem Mass Spectrometry (MRM Detection) esi->msms quant Quantification msms->quant

Caption: Experimental workflow for Beclomethasone analysis in human plasma.

BDP Beclomethasone Dipropionate (BDP, Prodrug) BMP17 Beclomethasone 17-Monopropionate (17-BMP, Active Metabolite) BDP->BMP17 Esterases (Lungs, Liver) Inactive Inactive Metabolites BDP->Inactive CYP3A4/5 BOH Beclomethasone (BOH) BMP17->BOH Esterases BMP17->Inactive CYP3A4/5

Caption: Metabolic pathway of Beclomethasone Dipropionate.

Beclomethasone dipropionate is a prodrug that is rapidly hydrolyzed by esterase enzymes, primarily in the lungs, to its active metabolite, 17-BMP.[2][3][15] Both BDP and 17-BMP can be further metabolized by cytochrome P450 3A enzymes (CYP3A4 and CYP3A5) to inactive products.[16][17] Understanding this metabolic pathway is essential for designing bioanalytical methods that can simultaneously quantify the parent drug and its key metabolites.

start Start: Select Internal Standard for Beclomethasone Analysis question_accuracy Is highest accuracy and precision paramount? start->question_accuracy question_matrix Are significant or variable matrix effects expected? question_accuracy->question_matrix No c13_choice Choose C13-Labeled Standard question_accuracy->c13_choice Yes question_matrix->c13_choice Yes d_choice Deuterated Standard may be a cost-effective alternative (with thorough validation) question_matrix->d_choice No

Caption: Decision guide for internal standard selection.

Conclusion and Recommendation

While deuterated internal standards can be successfully employed for the bioanalysis of Beclomethasone, as demonstrated by sensitive published methods, the evidence from fundamental principles of mass spectrometry strongly supports the superiority of C13-labeled internal standards.[7][8][10] The perfect co-elution and isotopic stability of C13-labeled standards minimize the risk of analytical errors, particularly in complex biological matrices where variable matrix effects are a concern.

For researchers and drug development professionals where data integrity is of the utmost importance, the investment in a C13-labeled internal standard for Beclomethasone analysis is a sound scientific decision. It provides a more robust and reliable analytical method, leading to higher quality data for critical pharmacokinetic, bioequivalence, and toxicokinetic studies. When a C13-labeled standard is not available or feasible, a deuterated standard can be used, but it requires rigorous validation to ensure that potential chromatographic shifts do not compromise data accuracy.

References

Safety Operating Guide

Safe Disposal of Beclomethasone 17-Propionate-d5: An Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Beclomethasone 17-Propionate-d5. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. As a deuterated corticosteroid, this compound should be handled with the same high degree of caution as its non-deuterated, biologically active counterpart.

Hazard Classification: While a specific Safety Data Sheet (SDS) for the deuterated compound may not always be readily available, related corticosteroids are classified as hazardous and are suspected of damaging fertility or the unborn child.[1] Isotopic labeling is unlikely to alter the toxicological profile of the molecule.[1] Therefore, a conservative approach, treating the compound as a potent pharmaceutical agent, is mandatory. Always consult the product-specific SDS and your institution's Environmental Health and Safety (EHS) guidelines before handling or disposal.[2]

Immediate Safety and Handling

Proper handling is the first step in safe disposal. Minimizing exposure requires a combination of engineering controls and appropriate personal protective equipment (PPE).

  • Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation risk.[1][3] The work area must be well-ventilated.[1][4]

  • Personal Protective Equipment (PPE): A multi-layered approach to PPE is crucial to prevent dermal, ocular, and respiratory exposure.[1] Contaminated PPE is considered hazardous waste and must be disposed of accordingly.

PPE CategoryItemSpecifications
Respiratory Protection NIOSH-Approved RespiratorAn N95 or higher-rated respirator is recommended for handling powders to prevent inhalation.[5][6]
Hand Protection Powder-Free Nitrile GlovesDouble-gloving is recommended.[5][7] Gloves must be changed immediately if contaminated.[7]
Body Protection Disposable Gown/CoverallA low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required to prevent skin contact.[1][8]
Eye Protection Chemical Safety GogglesSafety glasses with side shields or chemical splash goggles should be worn to protect against dust particles.[1]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is critical for safety and regulatory compliance. Never dispose of this compound or its containers in regular trash or down the drain.[9]

1. Waste Segregation:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.

  • Do not mix this waste with other chemical waste streams, especially solvents, unless explicitly permitted by your institution's EHS office.[1][10] Segregate halogenated and non-halogenated solvent waste if applicable.[10]

2. Waste Containment:

  • Solid Waste: This includes expired or unused powder, contaminated materials (e.g., weigh boats, spatulas), and all contaminated PPE.

    • Carefully place all solid waste into a primary, leak-proof, and sealable container.[1]
    • For empty stock containers, triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste.

  • Liquid Waste: This includes solutions containing the compound and any solvent used for rinsing contaminated glassware.

    • Collect all liquid waste in a compatible, sealed, and leak-proof container.[10] Do not fill containers beyond 90% capacity to allow for expansion.[11]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."[8]

  • The label must include the full chemical name: "this compound."[8]

  • Note any other chemicals or solvents present in the container.[8]

  • Include the date of accumulation and the name of the generating laboratory or researcher.[8]

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA).[8]

  • The storage area should be away from general laboratory traffic and clearly marked.[1]

5. Final Disposal:

  • Once the container is full or ready for disposal, follow your institution's established procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.[8]

  • Maintain accurate records of all hazardous waste generated and disposed of.[8]

Spill Management

In the event of a spill, immediate and correct action is required to prevent exposure and contamination.

  • Minor Spills (Powder):

    • Alert personnel in the immediate area.[9]

    • Wearing full PPE (including respirator), gently cover the spill with damp paper towels or use a water mister to prevent the powder from becoming airborne.[5][9]

    • Carefully wipe or sweep up the dampened material.[5][9] Avoid dry sweeping, which generates dust.[9]

    • Place all cleanup materials into the designated hazardous waste container.

    • Clean the spill area with an appropriate detergent and water, collecting the cleaning solution as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert others and restrict access to the spill location.[1]

    • Contact your institution's EHS or emergency response team for cleanup.

    • Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Identify Waste (Expired or Unused Compound) assess Assess Hazards (Consult SDS & EHS) start->assess ppe Don Appropriate PPE (Double Gloves, Gown, Respirator) assess->ppe segregate Segregate Waste Stream (No Mixing with Other Chemicals) ppe->segregate contain Contain Waste (Sealable, Leak-Proof Container) segregate->contain label Label Container ('Hazardous Waste', Full Name) contain->label store Store in Designated SAA (Secure & Segregated Area) label->store pickup Request EHS Pickup (Follow Institutional Protocol) store->pickup end End: Document Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Beclomethasone 17-Propionate-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Beclomethasone (B1667900) 17-Propionate-d5. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Beclomethasone 17-Propionate-d5 is a stable isotope-labeled form of beclomethasone 17-propionate, a potent synthetic corticosteroid.[1] Due to its high potency, this compound requires stringent handling procedures to prevent occupational exposure.[2][3] The following protocols are designed to provide researchers, scientists, and drug development professionals with the necessary information for safe handling, storage, and disposal.

Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the final and most critical barrier against exposure.[4][5] The level of PPE required is contingent on the quantity of the compound being handled and the specific laboratory procedure.

Exposure Level Required Personal Protective Equipment Recommended For
Low Double nitrile gloves, laboratory coat, safety glasses with side shields.[6]Handling small quantities (e.g., <500 grams) in a well-ventilated area.
Moderate Double nitrile gloves, disposable low-permeability coverall, safety goggles, and a particulate respirator.[6][7]Handling quantities up to 1 kilogram or when there is a risk of aerosol generation.
High Air-supplied full-body suit, double nitrile gloves, protective shoe covers, and head covering.[6]Manufacturing operations or handling quantities over 1 kilogram.

Note: Always wash hands thoroughly after handling the compound, even when gloves are worn.[6] Contaminated gloves should be replaced immediately.

Safe Handling and Operational Plans

A proactive approach to safety is paramount when working with potent compounds. All personnel must be trained on these procedures before handling this compound.

Engineering Controls:

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood or a containment system like a glove box.[7][8]

  • Containment: For procedures with a high risk of aerosolization, use of a barrier isolator is recommended to provide primary containment.[3]

Standard Operating Procedures:

  • Preparation: Before starting any work, ensure the designated handling area is clean and uncluttered. All necessary equipment, including PPE and spill kits, should be readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations of the powder within a containment system to minimize dust generation. The open handling of the powder is strictly prohibited.

  • Transportation: When moving the compound within the facility, it should be in a clearly labeled, sealed, and shatter-proof secondary container.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure.

Spill Size Procedure
Minor Spill 1. Evacuate and restrict access to the area. 2. Wear appropriate PPE (respirator, gloves, protective clothing, and safety glasses).[6] 3. Use a dry clean-up method; avoid generating dust.[6] 4. Gently cover the spill with an absorbent material. 5. Collect the material using a HEPA-filtered vacuum cleaner or by carefully sweeping.[6] 6. Place the waste in a sealed, labeled container for disposal.
Major Spill 1. Evacuate the area immediately. 2. Alert emergency responders and provide them with the location and nature of the hazard.[6] 3. Only trained personnel with appropriate PPE should attempt to clean up the spill.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[7]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • All disposable PPE (gloves, coveralls, etc.) and materials that have come into contact with the compound must be considered hazardous waste.[9]

  • Collect this waste in designated, clearly labeled, and sealed containers.[9]

Disposal Method:

  • Preferred Method: Utilize a licensed hazardous waste disposal service. This is the safest and most compliant method for disposing of potent pharmaceutical compounds.

  • Alternative Method (if a take-back program is unavailable):

    • Do not flush down the toilet or drain.[10]

    • Mix the compound with an undesirable substance such as used coffee grounds or cat litter.[11] This makes the drug less appealing to children and pets.[12]

    • Place the mixture in a sealed container, such as a plastic bag, to prevent leakage.[11]

    • Dispose of the sealed container in the household trash.[12]

    • Remove or scratch out all personal information from the original container before recycling or discarding it.[12]

All disposal practices must comply with local, state, and federal regulations.[7]

Procedural Workflow Diagrams

To further clarify the operational and disposal plans, the following diagrams illustrate the step-by-step procedures.

prep 1. Preparation - Assemble PPE - Prepare workspace handling 2. Handling - Weigh & transfer in containment - Perform experiment prep->handling decon 3. Decontamination - Clean workspace - Doff PPE handling->decon waste 4. Waste Segregation - Collect all contaminated items decon->waste dispose 5. Final Disposal - Use licensed service or - Mix, seal, and trash waste->dispose

Caption: Safe Handling and Decontamination Workflow.

spill Spill Occurs evacuate 1. Evacuate & Restrict Area spill->evacuate ppe 2. Don Appropriate PPE evacuate->ppe cleanup 3. Clean Spill - Use dry method - HEPA vacuum or sweep ppe->cleanup collect 4. Collect Waste - Place in sealed container cleanup->collect dispose 5. Dispose as Hazardous Waste collect->dispose

Caption: Spill Response and Cleanup Procedure.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.